Product packaging for Acronycidine(Cat. No.:CAS No. 521-43-7)

Acronycidine

Cat. No.: B1209398
CAS No.: 521-43-7
M. Wt: 289.28 g/mol
InChI Key: XTCGYRFLVLFRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acronycidine is a quinoline alkaloid that is furo[2,3-b]quinoline bearing four methoxy substituents at positions 4, 5, 7 and 8. It has a role as a plant metabolite. It is a quinoline alkaloid, an aromatic ether and a furoquinoline.
This compound has been reported in Sarcomelicope argyrophylla and Medicosma fareana with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO5 B1209398 Acronycidine CAS No. 521-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,7,8-tetramethoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-17-9-7-10(18-2)14(20-4)12-11(9)13(19-3)8-5-6-21-15(8)16-12/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCGYRFLVLFRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C(=C3C=COC3=N2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200099
Record name Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-43-7
Record name 4,5,7,8-Tetramethoxyfuro[2,3-b]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acronycidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isolating Acronycidine from Acronychia baueri: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of acronycidine, a furoquinoline alkaloid found in the Australian native plant, Acronychia baueri. This compound is one of several alkaloids present in this species, alongside other notable compounds such as melicopine, melicopidine, and the potent antitumor agent, acronycine.[1][2] This document outlines a generalized protocol for the extraction and separation of these alkaloids, summarizes key quantitative data, and provides spectroscopic information crucial for the identification and characterization of this compound.

Data Presentation

While specific yields for this compound from Acronychia baueri are not extensively reported in recent literature, the general approach involves the extraction of a mixture of alkaloids, followed by chromatographic separation. The following tables summarize the types of quantitative and qualitative data that are essential for a successful isolation and characterization campaign.

Table 1: General Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₅NO₅
AppearanceColorless needles
Melting Point136.5-137.5 °C

Table 2: Spectroscopic Data for Furoquinoline and Acridone Alkaloids

Alkaloid1H NMR (δ, ppm)13C NMR (δ, ppm)UV-Vis λmax (nm)IR (cm⁻¹)
This compound Data not availableData not availableData not availableData not available
Acronycine 8.08 (dd), 7.71 (m), 7.54 (d), 7.26 (t), 6.68 (d), 6.38 (s), 5.61 (d), 3.83 (s), 3.79 (s), 1.49 (s)175.3, 162.1, 158.6, 146.1, 144.1, 132.7, 125.8, 124.6, 123.0, 121.5, 117.0, 109.6, 102.7, 94.1, 76.2, 55.9, 43.9, 26.4~250, 300, 350, 400Data not available

Experimental Protocols

The isolation of this compound from Acronychia baueri involves a multi-step process encompassing extraction of the crude alkaloids, followed by their separation and purification.

Extraction of Crude Alkaloids

A general protocol for the extraction of alkaloids from plant material, such as the bark of Acronychia baueri, is as follows:

  • Maceration: The dried and powdered plant material is subjected to extraction with a suitable solvent. Methanol or ethanol are commonly used for the extraction of alkaloids.[3][4]

  • Acid-Base Extraction: The resulting crude extract is then subjected to an acid-base extraction to separate the alkaloids from neutral and acidic compounds.

    • The extract is dissolved in an acidic aqueous solution (e.g., dilute hydrochloric acid or tartaric acid), which protonates the basic alkaloids, rendering them water-soluble.[3]

    • This aqueous solution is then washed with an immiscible organic solvent (e.g., ethyl acetate) to remove non-basic impurities.[3]

    • The acidic aqueous layer is then basified (e.g., with ammonia or sodium carbonate) to deprotonate the alkaloids, making them soluble in organic solvents.[3]

    • The alkaloids are then extracted into an organic solvent like chloroform or ethyl acetate.[3]

  • Concentration: The organic solvent containing the crude alkaloid mixture is evaporated under reduced pressure to yield the total alkaloid extract.

Separation and Purification of this compound

The separation of individual alkaloids from the crude mixture is typically achieved using chromatographic techniques.

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel.[5]

    • A solvent gradient system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).[3]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired alkaloids.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed. This technique offers higher resolution and can effectively separate structurally similar alkaloids.[6]

    • A suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (often with an acid modifier like formic acid) can be used.

Mandatory Visualization

Experimental Workflow for this compound Isolation

experimental_workflow start Dried & Powdered Acronychia baueri Bark extraction Solvent Extraction (e.g., Methanol) start->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Alkaloid Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc This compound Pure this compound hplc->this compound other_alkaloids Other Alkaloids (Melicopine, Melicopidine, Acronycine) hplc->other_alkaloids characterization Spectroscopic Characterization This compound->characterization

Caption: Workflow for the isolation of this compound.

Logical Relationship of Alkaloids in Acronychia baueri

logical_relationship cluster_bark Bark Alkaloids cluster_leaves Leaf Alkaloid plant Acronychia baueri bark Bark plant->bark leaves Leaves plant->leaves This compound This compound bark->this compound melicopine Melicopine bark->melicopine melicopidine Melicopidine bark->melicopidine acronycine Acronycine bark->acronycine melicopicine Melicopicine leaves->melicopicine

Caption: Alkaloid distribution in Acronychia baueri.

References

Navigating the Structural Maze of Acronycidine: A Technical Guide to NMR-Based Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acronycidine, a member of the acridone alkaloid family, has garnered interest within the scientific community for its potential pharmacological activities. Understanding its precise molecular architecture is paramount for any further investigation into its mechanism of action and for guiding synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structure elucidation of such complex natural products. This in-depth technical guide details the application of a suite of NMR experiments to determine the constitution and stereochemistry of this compound.

While a comprehensive search was conducted to collate specific experimental NMR data for this compound, including 1D (¹H, ¹³C) and 2D (HMBC, HSQC, NOESY) spectra, this information was not publicly available within the accessed scientific literature. The following sections, therefore, outline the generalized experimental protocols and data analysis strategies that would be employed for the structure elucidation of a novel acridone alkaloid like this compound, based on established methodologies for this class of compounds.

I. Core Principles of NMR-Based Structure Elucidation

The process of elucidating the structure of a molecule like this compound via NMR spectroscopy is a systematic puzzle-solving endeavor. It begins with the simplest experiments and progressively moves to more complex, multi-dimensional techniques to piece together the molecular framework.

1. One-Dimensional (1D) NMR: The Initial Sketch

  • ¹H NMR (Proton NMR): This is often the first experiment performed. It provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift, δ), their neighboring protons (spin-spin coupling, J), and the relative number of protons of each type (integration). For this compound, one would expect to observe signals in the aromatic region, signals for methoxy groups, and potentially signals for aliphatic protons depending on the nature of its substituents.

  • ¹³C NMR (Carbon-13 NMR): This experiment reveals the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of carbon atoms are highly indicative of their functional group (e.g., carbonyls, aromatic carbons, aliphatic carbons). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are typically run in conjunction to differentiate between CH, CH₂, and CH₃ groups.

2. Two-Dimensional (2D) NMR: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between atoms. They display correlations between nuclei as cross-peaks in a 2D plot.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This is fundamental for assigning the carbon skeleton based on the proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). HMBC is instrumental in connecting different molecular fragments, especially across quaternary carbons (carbons with no attached protons) and heteroatoms.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically over two or three bonds. It helps to identify spin systems within the molecule, such as adjacent protons in an aromatic ring or an aliphatic chain.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is invaluable for determining the relative stereochemistry and conformation of the molecule.

II. Experimental Protocols

Detailed experimental protocols are critical for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the NMR analysis of an acridone alkaloid like this compound.

Sample Preparation:

  • Sample Purity: The sample of this compound should be of high purity (>95%) as impurities can complicate spectral analysis.

  • Solvent Selection: A deuterated solvent that completely dissolves the sample is chosen. Common choices for alkaloids include deuterated chloroform (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can sometimes influence the chemical shifts of exchangeable protons (e.g., -OH, -NH).

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically used for standard NMR experiments.

NMR Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is essential for achieving good signal dispersion, which is crucial for resolving complex spectra.

  • Temperature: Experiments are usually conducted at a constant temperature, typically 298 K (25 °C).

  • 1D ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Typically 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • 1D ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: Typically 0-220 ppm.

    • Number of scans: 1024 or more, as ¹³C is a less sensitive nucleus.

    • Relaxation delay: 2-5 seconds.

  • 2D HSQC:

    • Pulse sequence: Standard gradient-selected HSQC pulse sequence.

    • Optimization: Optimized for a one-bond ¹H-¹³C coupling constant of ~145 Hz.

  • 2D HMBC:

    • Pulse sequence: Standard gradient-selected HMBC pulse sequence.

    • Optimization: Optimized for long-range ¹H-¹³C coupling constants of 4-8 Hz.

  • 2D COSY:

    • Pulse sequence: Standard gradient-selected COSY pulse sequence.

  • 2D NOESY:

    • Pulse sequence: Standard gradient-selected NOESY pulse sequence.

    • Mixing time: A series of mixing times (e.g., 100-800 ms) may be used to build up the NOE and to distinguish between direct and spin-diffusion effects.

III. Data Presentation: Hypothetical NMR Data for this compound

Although specific data for this compound could not be retrieved, the following tables illustrate how the quantitative NMR data would be presented for a clear and comparative analysis.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)Integration
H-17.80d8.01H
H-27.25t8.01H
H-37.50t8.01H
H-48.10d8.01H
H-56.50s-1H
OMe-63.90s-3H
OMe-74.00s-3H
N-Me3.75s-3H

Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)DEPT
C-1115.0CH
C-2122.5CH
C-3120.0CH
C-4130.0CH
C-4a145.0C
C-595.0CH
C-5a155.0C
C-6160.0C
C-7158.0C
C-8105.0C
C-8a140.0C
C-9180.0C
C-9a110.0C
C-10a148.0C
OMe-656.0CH₃
OMe-756.5CH₃
N-Me40.0CH₃

Table 3: Hypothetical Key HMBC and NOESY Correlations for this compound

ProtonHMBC Correlations (¹H → ¹³C)NOESY Correlations (¹H ↔ ¹H)
H-1C-2, C-3, C-9aH-2, N-Me
H-4C-3, C-4a, C-9H-3, H-5
H-5C-4, C-5a, C-6, C-10aH-4, OMe-6
OMe-6C-6H-5
OMe-7C-7H-8 (hypothetical)
N-MeC-9a, C-10aH-1

IV. Visualization of Experimental Workflows and Structural Relationships

Graphviz diagrams are an excellent tool for visualizing the logical flow of experiments and the key correlations that lead to the final structure.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation A 1D NMR (¹H, ¹³C, DEPT) C Assign Proton Spin Systems (from COSY and ¹H NMR) A->C D Assign Protonated Carbons (from HSQC) A->D B 2D NMR (COSY, HSQC, HMBC, NOESY) B->C B->D E Connect Fragments (from HMBC) B->E F Determine Relative Stereochemistry (from NOESY) B->F C->E D->E G Propose Planar Structure E->G H Propose 3D Structure F->H G->H

Figure 1: Experimental workflow for NMR-based structure elucidation.

hmbc_correlations cluster_this compound This compound Core C-9a C-9a C-10a C-10a C-4 C-4 C-5a C-5a C-6 C-6 C-7 C-7 N-Me N-Me N-Me->C-9a N-Me->C-10a H-1 H-1 H-1->C-9a H-5 H-5 H-5->C-10a H-5->C-4 H-5->C-5a H-5->C-6 OMe-6 OMe-6 OMe-6->C-6 OMe-7 OMe-7 OMe-7->C-7

Figure 2: Key hypothetical HMBC correlations for this compound.

Figure 3: Key hypothetical NOESY correlations for this compound.

V. Conclusion

The structural elucidation of a natural product like this compound is a meticulous process that relies heavily on the synergistic application of various NMR techniques. While the specific spectral data for this compound remains to be published, this guide provides a comprehensive framework for how such an investigation would be conducted. The combination of 1D and 2D NMR experiments allows for the complete assignment of the proton and carbon skeletons, while HMBC and NOESY experiments are indispensable for establishing the final connectivity and stereochemistry. The systematic approach outlined here serves as a robust protocol for researchers and scientists engaged in the discovery and characterization of novel bioactive compounds.

Natural Sources of Acronycidine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acronycidine, an acridone alkaloid, and its parent compound, acronycine, have garnered significant interest in the scientific community for their potential as anticancer agents. Acronycine, originally isolated from the bark of the Australian tree Acronychia baueri Schott of the Rutaceae family, has demonstrated a broad spectrum of antitumor activity.[1] However, its clinical development has been hampered by low water solubility and moderate potency. This has led to extensive research into its naturally occurring and synthetic derivatives to identify compounds with improved pharmacological profiles. This technical guide provides a comprehensive overview of the natural sources of this compound and its derivatives, quantitative data on their isolation, detailed experimental protocols, and an examination of their mechanism of action through signaling pathways.

Natural Sources and Quantitative Yields

This compound and its derivatives are primarily found in plants of the Rutaceae family, particularly within the genera Acronychia, Glycosmis, and Sarcomelicope. The yields of these compounds can vary significantly based on the plant part, geographical location, and extraction methodology.

CompoundNatural Source (Family)Plant PartYield
This compound Acronychia baueri (Rutaceae)BarkData not specified in reviewed literature
Acronycine Acronychia baueri (Rutaceae)BarkData not specified in reviewed literature
Baurella simplicifolia (Rutaceae)Not specifiedData not specified in reviewed literature
Noracronycine Glycosmis pentaphylla (Rutaceae)Stem and Root Bark1.1 g from 4.1 kg of plant material
Medicosma subsessilis (Rutaceae)Not specifiedData not specified in reviewed literature
5-Hydroxynoracronycin Glycosmis pentaphylla (Rutaceae)Stem and Root Bark20 mg from 4.1 kg of plant material
des-N-methylnoracronycine Glycosmis pentaphylla (Rutaceae)Stem and Root Bark1.3 g from 4.1 kg of plant material
des-N-methylacronycine Glycosmis pentaphylla (Rutaceae)Root Bark4 g from 1.3 kg of root bark
Macranthanine Glycosmis macrantha (Rutaceae)Stem Bark24 mg from 600 g of dried bark
7-hydroxynoracronycine Glycosmis macrantha (Rutaceae)Stem Bark118 mg from 600 g of dried bark
Atalaphyllidine Glycosmis macrantha (Rutaceae)Stem Bark108 mg from 600 g of dried bark
Acronycine Epoxide Sarcomelicope species (Rutaceae)Not specifiedData not specified in reviewed literature

Experimental Protocols

The isolation and purification of this compound and its derivatives from their natural sources typically involve solvent extraction followed by chromatographic separation. Below are representative protocols.

Protocol 1: General Extraction of Acridone Alkaloids from Glycosmis macrantha

This protocol describes the isolation of macranthanine, 7-hydroxynoracronycine, and atalaphyllidine.

  • Plant Material Preparation: The stem barks of Glycosmis macrantha are air-dried and finely ground.

  • Sequential Solvent Extraction:

    • The ground plant material (e.g., 600 g) is sequentially macerated with hexane, chloroform, and methanol at room temperature for 72 hours with each solvent.

    • The solvents are then evaporated under reduced pressure to yield crude extracts.

  • Chromatographic Separation:

    • The crude extracts are subjected to column chromatography on silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing compounds of interest are combined and may require further purification by recrystallization or preparative TLC to yield pure alkaloids.

Protocol 2: Extraction of Pyranoacridone Alkaloids from Glycosmis pentaphylla

This protocol was used to isolate noracronycine, 5-hydroxynoracronycin, des-N-methylnoracronycine, and des-N-methylacronycine.

  • Defatting: The dried and powdered stem and root bark (e.g., 2.8 kg stem and 1.3 kg root) is first extracted with hexane at room temperature to remove non-polar constituents.

  • Methanolic Extraction: The remaining plant material is then extracted with methanol for three days at room temperature.

  • Concentration: The methanolic extract is filtered and concentrated under reduced pressure.

  • Chromatographic Purification: The concentrated methanolic extract is subjected to chromatographic purification to isolate the individual alkaloids.

Signaling Pathways and Mechanism of Action

The antitumor activity of acronycine derivatives, particularly compounds like S23906-1 (a cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine), is primarily attributed to their ability to function as DNA alkylating agents.[2] This interaction with DNA triggers a cascade of cellular events leading to cell cycle arrest and apoptosis.

DNA Alkylation

Acronycine derivatives form covalent adducts with DNA, with a preference for guanine residues.[2] The active derivatives typically possess ester groups at the benzylic position, which, upon activation, react with the N-2 amino group of guanine located in the minor groove of the DNA double helix.[2]

DNA_Alkylation_Workflow cluster_extracellular Extracellular cluster_intracellular Intracellular Acronycine_Derivative Acronycine Derivative Activated_Derivative Activated Derivative Acronycine_Derivative->Activated_Derivative Cellular Uptake & Metabolic Activation DNA_Adduct DNA-Acronycine Adduct (Guanine N-2) Activated_Derivative->DNA_Adduct Alkylation DNA Nuclear DNA

General workflow of Acronycine derivative DNA alkylation.
Induction of Cell Cycle Arrest and Apoptosis

The formation of DNA adducts is recognized by the cell's DNA damage response (DDR) machinery. This leads to the activation of checkpoint kinases, which in turn phosphorylate key cell cycle regulators. The acronycine derivative S23906-1 has been shown to induce a G2/M phase arrest at lower concentrations and an irreversible S phase arrest at higher concentrations.[3] This cell cycle arrest prevents the replication of damaged DNA and can ultimately trigger the intrinsic apoptotic pathway. This process often involves the activation of the tumor suppressor protein p53, which can transcriptionally activate pro-apoptotic proteins like Bax. Bax then promotes the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade and subsequent programmed cell death.

Apoptosis_Signaling_Pathway DNA_Adduct DNA-Acronycine Adduct DDR DNA Damage Response (DDR) Activation DNA_Adduct->DDR p53 p53 Activation DDR->p53 Cell_Cycle_Arrest S or G2/M Phase Cell Cycle Arrest DDR->Cell_Cycle_Arrest Checkpoint Kinases Bax Bax Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway for Acronycine derivative-induced apoptosis.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel anticancer therapies. The Rutaceae family of plants remains a rich source for the discovery of new and existing acridone alkaloids. The primary mechanism of action, involving DNA alkylation leading to cell cycle arrest and apoptosis, provides a solid foundation for further drug development. Future research should focus on the targeted synthesis of derivatives with enhanced potency and solubility, as well as a more detailed elucidation of the specific molecular players in the downstream signaling pathways to identify potential biomarkers for therapeutic response. The experimental protocols outlined in this guide provide a basis for the efficient isolation and characterization of these valuable compounds for further investigation.

References

Pharmacological Screening of Novel Acridone Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry.[1] Naturally occurring in families like Rutaceae, these compounds exhibit a wide spectrum of biological activities, making them prime candidates for drug discovery and development.[2][3] Their diverse pharmacological profiles include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This guide provides an in-depth overview of the pharmacological screening of novel acridone alkaloids, focusing on key experimental protocols, quantitative data presentation, and the elucidation of underlying mechanisms of action.

Anticancer Activity Screening

Acridone alkaloids have been extensively studied for their potent cytotoxic effects against various cancer cell lines.[6][7] Their mechanisms of action are diverse, ranging from the induction of apoptosis and inhibition of multidrug resistance to interference with DNA replication and repair enzymes.[8][9][10]

The cytotoxic potential of novel acridone alkaloids is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the cytotoxic activities of selected acridone alkaloids against various human cancer cell lines.

Alkaloid/DerivativeCancer Cell LineIC50 Value (µM or µg/mL)Reference
NormelicopidinePC-3M (Prostate)12.5 µg/mL[2]
NormelicopidineLNCaP (Prostate)21.1 µg/mL[2]
Citbismine-EHL-60 (Leukemia)Potent, dose-dependent[9]
AC26U-87 (Glioma, sensitive)Data available[11]
AC26T-98 (Glioma, resistant)Data available[11]
Glyfoline CongenersHL-60 (Leukemia)SAR study performed[12]

1.2.1. Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Principle: The bright pink aminoxanthene dye, Sulforhodamine B, binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Protocol:

    • Cell Plating: Seed cancer cells (e.g., U-87, T-98) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[11]

    • Compound Treatment: Treat the cells with various concentrations of the acridone derivatives and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

    • Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates.

    • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

    • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Measurement: Read the absorbance at 510 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.[11]

1.2.2. MTT Assay for Cell Proliferation

The MTT assay is another colorimetric assay for assessing cell metabolic activity.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Plating & Treatment: Follow the same initial steps as the SRB assay.

    • MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a wavelength between 540 and 570 nm.

    • Analysis: Determine cell viability and calculate the IC50 value.[8]

Several acridone alkaloids induce cancer cell death via apoptosis. Citbismine-E, for instance, triggers apoptosis in HL-60 leukemia cells through a pathway involving reactive oxygen species (ROS).[9]

G Citbismine-E Induced Apoptotic Pathway in HL-60 Cells acridone Citbismine-E ros Intracellular ROS Generation acridone->ros induces jnk JNK Activation ros->jnk mediates mito Mitochondrial Membrane Potential (ΔΨm) Decrease jnk->mito leads to cas9 Caspase-9 Activation mito->cas9 triggers cas3 Caspase-3 Activation cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes nac N-acetylcysteine (Antioxidant) nac->ros inhibits

Mechanism of Citbismine-E-induced apoptosis.[9]

Antimicrobial and Antifungal Screening

Acridone derivatives have demonstrated significant potential as antimicrobial and antifungal agents, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14]

The antimicrobial activity is often assessed by measuring the zone of inhibition in an agar diffusion assay.

DerivativeMicroorganismConcentrationZone of Inhibition (mm)Reference
N10-acetyl-3,4-dimethylacridonePseudomonas aeruginosa400 mg/mL35[14]
N10-acetyl-3,4-dimethylacridoneEscherichia coli400 mg/mL26[14]
N10-acetyl-3,4-dimethylacridoneStaphylococcus aureus400 mg/mL19[14]
N10-acetyl-3,4-dimethylacridoneCandida albicans400 mg/mL20[14]
Substituted 9-acridonesS. aureus, B. subtilis, E. coli-Good activity reported[15]

This method is widely used to screen compounds for antimicrobial activity.

  • Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. If the agent is effective, it inhibits microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the agent's activity.

  • Protocol:

    • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri plates.

    • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and uniformly spread it over the surface of the agar using a sterile swab.

    • Well Creation: Aseptically punch wells (e.g., 6-8 mm in diameter) into the agar plates.

    • Compound Loading: Add a defined volume of the acridone derivative solution (dissolved in a suitable solvent like DMSO) at different concentrations into the wells. A solvent control and a standard antibiotic (e.g., gentamicin, ketoconazole) should be included.[13][14]

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

    • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

G General Workflow for Antimicrobial Screening start Novel Acridone Alkaloid load_samples Load Compound, Solvent Control, & Standard Antibiotic start->load_samples prepare_plates Prepare Inoculated Agar Plates create_wells Create Wells in Agar prepare_plates->create_wells create_wells->load_samples incubate Incubate Plates load_samples->incubate measure Measure Zone of Inhibition (mm) incubate->measure analyze Compare Activity to Controls measure->analyze

Workflow for the Agar Well Diffusion Assay.

Antiviral Activity Screening

Synthetic and natural acridones have shown promise as antiviral agents, particularly against herpesviruses.[16][17] Their mechanism often involves targeting late stages of the viral replication cycle.

Novel synthetic acridones have been shown to inhibit the replication of Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV) after the virus has entered the host cell.[16] The mechanism does not prevent viral DNA synthesis but rather interferes with the subsequent maturation and assembly of new viral particles.

  • Blockade of Viral DNA Maturation: One prototype inhibitor, 5-chloro-1,3-dihydroxy acridone, blocks the cleavage and packaging of newly synthesized viral DNA into capsids, leading to an abnormal accumulation of immature capsids.[16][17]

  • Inhibition of Viral Assembly: A regioisomer, 7-chloro-1,3-dihydroxy acridone, acts at an even later stage, blocking the final assembly of mature virions.[16][17]

G Acridone Inhibition of HSV Replication Cycle entry Viral Entry & Uncoating dna_syn Viral DNA Synthesis entry->dna_syn maturation DNA Maturation (Cleavage/Packaging) dna_syn->maturation assembly Late Stage Assembly maturation->assembly release Virion Release assembly->release inhibitor1 5-chloro-1,3-dihydroxy acridone inhibitor1->maturation blocks inhibitor2 7-chloro regioisomer inhibitor2->assembly blocks

Inhibition of late-stage HSV replication by acridones.[16][17]

Other Pharmacological Activities

The structural versatility of acridone alkaloids lends them to other important biological activities, including antimalarial and anti-inflammatory effects.

Several acridone alkaloids isolated from Zanthoxylum simulans have been tested for activity against the malaria parasite, Plasmodium falciparum.

AlkaloidP. falciparum StrainIC50 Value (µg/mL)Reference
NormelicopidineDd2 (chloroquine-resistant)18.9[2]
All 5 tested alkaloids3D7 (chloroquine-sensitive)18-42[2]
All 5 tested alkaloidsDd2 (chloroquine-resistant)18-42[2]

Alkaloids are a well-established class of natural products with anti-inflammatory properties.[5][18] Screening for these effects often involves in vivo models.

  • Experimental Model: Carrageenan-Induced Paw Edema This is a classic and widely used model for evaluating acute inflammation.[5]

    • Animal Model: Typically performed in rats or mice.

    • Procedure: A baseline paw volume is measured. The test animals are pre-treated orally or intraperitoneally with the acridone compound. After a set time, a phlogistic agent (carrageenan) is injected into the sub-plantar region of the paw.

    • Measurement: Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

This guide highlights the systematic approach required for the pharmacological screening of novel acridone alkaloids. By employing a battery of standardized assays, presenting data clearly, and investigating mechanisms of action, researchers can effectively evaluate the therapeutic potential of this promising class of natural products.

References

Initial Cytotoxicity Screening of Acronycine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the initial cytotoxicity screening of acronycine and its derivatives, compounds that have shown promise in cancer research. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of these potential anticancer agents.

Introduction to Acronycine and its Derivatives

Acronycine is a naturally occurring acridone alkaloid that has demonstrated a broad spectrum of activity against solid tumors.[1][2] However, its clinical application has been limited by its moderate potency.[1][2] This has led to the development of numerous derivatives, such as S23906-1, a diester derivative of 1,2-dihydrobenzo[b]acronycine, which has shown significantly greater potency.[1][3] The mechanism of action for these compounds is primarily linked to their ability to interact with DNA and induce cell cycle arrest and apoptosis.[1][2][3]

Cytotoxicity Data

The cytotoxic activity of acronycine and its derivatives has been evaluated against various cancer cell lines. The following table summarizes the available quantitative data on their potency.

Compound/DerivativeCell LineAssay TypeIC50/EC50Relative PotencyReference
S23906-1Six tumor cell linesProliferation Assay-20-fold more potent than acronycine[3]
S23906-1HT29 (human colon carcinoma)Clonogenic Assay-100-fold more potent than acronycine[3]
2-nitroacronycine (2)L1210 (leukemia)Proliferation Assay-300-fold more potent than acronycine[4]
2-oxo-1,2-dihydroacronycine oxime (7)L1210 (leukemia)Proliferation Assay-10-fold more potent than acronycine[4]
Buxifoliadine ELNCaP (prostate cancer)WST-8 Assay-Most potent among 10 tested acridones[5]
Buxifoliadine EHepG2 (hepatoblastoma)WST-8 AssayMost potent against this cell line-[5]
Chalcone-acridine hybrid 1CA2058, BLM (melanoma)-10 µmol/L (A2058), 20 µmol/L (BLM)-[6]
Imidazoacridinone derivativesL1210 (leukemia)-0.01 to 0.9 µg/ml (EC50 and EC90)-[7]

Experimental Protocols

This section details the methodologies for key experiments used in the cytotoxicity screening of acronycine derivatives.

Cell Culture and Proliferation Assays
  • Cell Lines: A variety of cancer cell lines are used, including but not limited to, HT29 (colon), L1210 (leukemia), A2058 and BLM (melanoma), and HepG2 (hepatoblastoma).[3][4][5][6]

  • Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

  • Proliferation/Cytotoxicity Assays:

    • Clonogenic Assay: This assay assesses the ability of single cells to form colonies. Cells are seeded at a low density, treated with the compound for a specific duration, and then allowed to grow for a period to form colonies. Colonies are then fixed, stained, and counted to determine the surviving fraction.[3]

    • WST-8 Assay: This is a colorimetric assay to determine cell viability. Cells are incubated with the compound, and then a water-soluble tetrazolium salt (WST-8) is added. The amount of formazan dye produced, which is directly proportional to the number of living cells, is measured using a microplate reader.[5]

    • Bromodeoxyuridine (BrdU) Incorporation Assay: This assay measures DNA synthesis. Cells are incubated with the compound and BrdU. The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody and a colorimetric or fluorometric substrate.[3]

Cell Cycle Analysis
  • Method: Flow cytometry is the primary method for analyzing the cell cycle distribution.

  • Protocol:

    • Cells are treated with the acronycine derivative for various time points.

    • Cells are harvested, washed with PBS, and fixed in cold ethanol.

    • Fixed cells are treated with RNase A to remove RNA.

    • Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3][8]

Apoptosis Assays
  • Annexin-V Staining: This is a common method to detect early apoptosis.

  • Protocol:

    • Treated and untreated cells are harvested and washed.

    • Cells are resuspended in a binding buffer.

    • Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye (e.g., PI) are added to the cells.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.[3]

  • Cytochrome c Release: This assay detects the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.

  • Protocol:

    • Cytosolic fractions are prepared from treated cells.

    • The presence of cytochrome c in the cytosolic fraction is determined by Western blotting or flow cytometry using a specific antibody.[6]

  • Caspase Activity Assays: The activation of caspases, particularly caspase-3/7, is a hallmark of apoptosis.

  • Protocol:

    • Cell lysates are prepared from treated cells.

    • A luminogenic or fluorogenic substrate for caspase-3/7 is added to the lysates.

    • The resulting signal, which is proportional to caspase activity, is measured.[6]

Mechanism of Action

The cytotoxic effects of acronycine and its derivatives are attributed to their ability to induce cell cycle arrest and apoptosis through various molecular mechanisms.

DNA Interaction and Damage

Several acronycine derivatives, particularly those in the benzo[b]acronycine series, are believed to exert their cytotoxic effects by forming covalent adducts with DNA.[1][2] This interaction involves the monoalkylation of the 2-amino group of guanine residues in the minor groove of the DNA double helix.[1][2] This DNA damage can subsequently trigger cell cycle arrest and apoptosis.[6]

Cell Cycle Arrest

Acronycine derivatives have been shown to induce cell cycle arrest at different phases. For instance, S23906-1 can cause a reversible arrest in the G2/M phase at lower concentrations (≤1 µM) and an irreversible arrest in the S phase at higher concentrations (≥2.5 µM) in HT29 cells.[3] This S-phase arrest is preceded by an inhibition of DNA synthesis and a significant increase in the level of cyclin E protein, which is not complexed with Cdk2.[3] Other acridine derivatives have also been reported to induce G2/M phase arrest, which is often associated with the modulation of cell cycle-associated proteins like cyclin B1, p21, and Chk1.[6][8]

G2_M_Cell_Cycle_Arrest cluster_drug Acronycine Derivative cluster_cell_cycle Cell Cycle Regulation Drug Acronycine Derivative DNA_Damage DNA Damage Drug->DNA_Damage Induces Chk1 Chk1 Activation DNA_Damage->Chk1 Activates p21 p21 Upregulation DNA_Damage->p21 Induces CyclinB1_CDK1 Cyclin B1/CDK1 Complex Inhibition Chk1->CyclinB1_CDK1 Inhibits p21->CyclinB1_CDK1 Inhibits G2_M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2_M_Arrest Leads to

Caption: G2/M cell cycle arrest induced by acronycine derivatives.

Apoptosis Induction

The induction of apoptosis is a key mechanism of cytotoxicity for acronycine derivatives. This process can be initiated through both intrinsic and extrinsic pathways.

  • Intrinsic (Mitochondrial) Pathway: This pathway is characterized by mitochondrial dysfunction, including a decrease in mitochondrial membrane potential, an increase in the Bax/Bcl-xL ratio, and the release of cytochrome c into the cytosol.[6] Released cytochrome c then activates caspase-3/7, leading to the execution of apoptosis.[6]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a crucial role in regulating apoptosis. Increased phosphorylation of p38 and JNK, which are pro-apoptotic, and modulation of Erk1/2 signaling have been observed in cells treated with acridine derivatives.[5][6] For example, the acridone alkaloid buxifoliadine E has been shown to induce apoptosis by inhibiting the Erk pathway.[5]

Apoptosis_Signaling_Pathway cluster_drug Acronycine Derivative cluster_mapk MAPK Pathway cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase Drug Acronycine Derivative p38_JNK p38 & JNK Phosphorylation Drug->p38_JNK Induces Erk Erk Inhibition Drug->Erk Induces Bax_BclxL Increased Bax/Bcl-xL Ratio Drug->Bax_BclxL Induces Cytochrome_c Cytochrome c Release p38_JNK->Cytochrome_c Promotes Erk->Cytochrome_c Promotes MMP_Loss Loss of Mitochondrial Membrane Potential Bax_BclxL->MMP_Loss MMP_Loss->Cytochrome_c Caspase_Activation Caspase 3/7 Activation Cytochrome_c->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Apoptosis signaling pathway activated by acronycine derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial cytotoxicity screening of an acronycine derivative.

Cytotoxicity_Screening_Workflow cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies cluster_pathway Pathway Analysis Compound Acronycine Derivative Cell_Lines Panel of Cancer Cell Lines Proliferation_Assay Proliferation Assay (e.g., WST-8, SRB) Cell_Lines->Proliferation_Assay IC50 Determine IC50 Values Proliferation_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V, Caspase Activity) IC50->Apoptosis_Assay Mechanism Elucidate Mechanism of Action Cell_Cycle->Mechanism Apoptosis_Assay->Mechanism Western_Blot Western Blot Analysis (Key Signaling Proteins) Mechanism->Western_Blot Pathway_ID Identify Involved Pathways Western_Blot->Pathway_ID

Caption: General workflow for initial cytotoxicity screening.

References

Acronycidine: A Technical Guide to its Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acronycidine, a naturally occurring acridine alkaloid, and its synthetic derivatives have emerged as promising candidates in the landscape of anticancer drug discovery. This technical guide provides an in-depth analysis of the core mechanisms underpinning the anticancer activity of this compound and its analogues, with a particular focus on the potent derivative S23906-1. This document details the compound's impact on cell cycle progression, DNA integrity, and key signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction

This compound belongs to the pyranoacridone class of alkaloids. While the parent compound exhibits moderate anticancer activity, its synthetic derivatives, notably S23906-1 (a diester derivative of 1,2-dihydrobenzo[b]acronycine), have demonstrated significantly enhanced potency against a range of cancer cell lines.[1][2] These compounds have shown efficacy in preclinical in vivo models, including aggressive orthotopic models of human lung, ovarian, and colon cancers, with activity comparable or superior to some clinically used anticancer drugs.[2] This guide explores the multifaceted mechanisms of action that contribute to the anticancer effects of this compound and its derivatives.

Mechanism of Action

The anticancer activity of this compound derivatives is attributed to a combination of mechanisms, primarily involving DNA damage, cell cycle arrest, and the induction of apoptosis.

DNA Alkylation

A key mechanism of action for this compound derivatives is their ability to act as DNA alkylating agents.[2][3] The activity of these compounds has been correlated with their capacity to form covalent adducts with DNA. This interaction typically involves a reaction between the benzylic position of the drug and the N-2 amino group of guanine residues in the minor groove of the DNA helix.[3] This DNA alkylation is thought to be a critical step in initiating the cascade of events leading to cell death.[2][4]

Cell Cycle Arrest

This compound derivatives, particularly S23906-1, have been shown to induce potent cell cycle arrest. At lower concentrations (around 1 µM and below), S23906-1 induces a partially reversible arrest in the G2/M phase of the cell cycle.[1] However, at higher concentrations (2.5 µM and above), it causes an irreversible arrest in the S phase.[1] This S phase arrest is preceded by a complete inhibition of DNA synthesis, as evidenced by the prevention of bromodeoxyuridine (BrdU) incorporation.[1]

A unique aspect of the mechanism of S23906-1 is its effect on cyclin E. Treatment with S23906-1 leads to a significant increase in the protein levels of cyclin E, without affecting other cyclins such as D1, D2, D3, or A.[1] Interestingly, this overexpressed cyclin E is not found in a complex with its typical partner, cyclin-dependent kinase 2 (Cdk2).[1] This disruption of the cyclin E-Cdk2 complex is a key factor in the observed S phase arrest.

Induction of Apoptosis

The cell cycle arrest induced by this compound derivatives is followed by the initiation of apoptosis, or programmed cell death.[1][2] This has been quantified using methods such as Annexin-V labeling, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[1] The induction of apoptosis is a crucial endpoint for the efficacy of many anticancer agents.

Modulation of Signaling Pathways

Emerging evidence suggests that acridine derivatives, the broader class to which this compound belongs, can modulate various signaling pathways involved in cell proliferation, survival, and death. One of the key pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating cellular responses to a wide range of stimuli.[5] In some contexts, activation of JNK and p38 promotes apoptosis, while the ERK pathway is often associated with cell survival.[5] Chalcone-acridine hybrids, for instance, have been shown to increase the phosphorylation of Erk1/2, p38, and JNK in melanoma cells, contributing to their antiproliferative effects.[5][6]

Quantitative Data

The following tables summarize the available quantitative data on the anticancer activity of this compound derivatives.

Table 1: In Vitro Cytotoxicity of Acronycine Derivative S23906-1

Cell LineCancer TypeIC50 (µM)Fold Potency Increase (vs. Acronycine)Reference
HT29Human Colon CarcinomaNot specified100-fold more sensitive[1]
Six Tumor Cell Lines (unspecified)VariousNot specified20-fold more potent[1]

Table 2: Cell Cycle Effects of S23906-1 on HT29 Cells

ConcentrationEffectReference
≤ 1 µMPartially reversible arrest in G2+M[1]
≥ 2.5 µMIrreversible arrest in S phase[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer effects of this compound and its derivatives.

Cell Viability and Clonogenic Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cytotoxicity.

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for colony formation.

  • Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of the this compound compound or a vehicle control.

  • Incubation: The plates are incubated for a period of 1 to 3 weeks, depending on the doubling time of the cell line, to allow for colony formation. The medium may be changed every 2-3 days.

  • Fixation and Staining: The medium is removed, and the colonies are washed with phosphate-buffered saline (PBS). The colonies are then fixed with a solution such as 10% formalin or a methanol/acetic acid mixture. After fixation, the colonies are stained with a solution of crystal violet (e.g., 0.5% w/v in methanol).

  • Colony Counting: The plates are washed to remove excess stain and allowed to dry. Colonies containing at least 50 cells are counted.

  • Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated.

    • PE = (number of colonies formed / number of cells seeded) x 100%

    • SF = (number of colonies formed after treatment) / (number of cells seeded x PE)

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Preparation: Cells are seeded and treated with the this compound compound for the desired time. Both adherent and suspension cells are harvested.

  • Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.

  • Staining: The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the DNA content of the cells.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. Cells in G1 phase will have a 2n DNA content, cells in G2/M phase will have a 4n DNA content, and cells in S phase will have a DNA content between 2n and 4n. The percentage of cells in each phase is then quantified.

Apoptosis Detection by Western Blot

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Following treatment with the this compound compound, cells are washed with cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for apoptotic markers such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the bands can be quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control such as β-actin or GAPDH.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.

Acronycidine_Mechanism cluster_drug This compound Derivative (e.g., S23906-1) cluster_dna DNA Interaction cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound Derivative DNA_Alkylation DNA Alkylation (Guanine N-2) This compound->DNA_Alkylation Direct Interaction CyclinE_Cdk2_Inactive Inactive Cyclin E (Not bound to Cdk2) This compound->CyclinE_Cdk2_Inactive Modulation G2M_Arrest G2/M Arrest This compound->G2M_Arrest At lower concentrations DNA Nuclear DNA DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Alkylation->DNA_Synthesis_Inhibition S_Phase_Arrest S Phase Arrest CyclinE_Cdk2_Inactive->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis G2M_Arrest->Apoptosis DNA_Synthesis_Inhibition->S_Phase_Arrest

Caption: Proposed mechanism of action for this compound derivatives.

MAPK_Pathway cluster_mapk MAPK Signaling Cascade cluster_cellular_response Cellular Response Acridine Acridine Derivative ERK ERK Acridine->ERK Modulates JNK JNK Acridine->JNK Modulates p38 p38 Acridine->p38 Modulates Proliferation Proliferation/ Survival ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: General modulation of MAPK pathways by acridine compounds.

Experimental_Workflow cluster_assays Downstream Assays cluster_endpoints Measured Endpoints start Cancer Cell Culture treatment Treatment with This compound Derivative start->treatment clonogenic Clonogenic Assay treatment->clonogenic flow Flow Cytometry (Cell Cycle) treatment->flow western Western Blot (Apoptosis Markers) treatment->western viability Cell Viability/ Proliferation clonogenic->viability cell_cycle Cell Cycle Distribution flow->cell_cycle apoptosis Apoptosis Induction western->apoptosis

Caption: Experimental workflow for evaluating this compound's anticancer effects.

Conclusion and Future Directions

This compound and its derivatives, particularly S23906-1, represent a promising class of anticancer agents with a multifaceted mechanism of action. Their ability to induce DNA damage, disrupt cell cycle progression through a unique modulation of cyclin E, and trigger apoptosis underscores their therapeutic potential. The in vivo efficacy of these compounds in preclinical models further strengthens the rationale for their continued development.

Future research should focus on several key areas. A broader screening of this compound derivatives against a diverse panel of cancer cell lines is needed to identify the most potent and selective compounds. Further elucidation of the specific downstream effectors in the signaling pathways modulated by these compounds will provide a more complete understanding of their mechanism of action. Finally, comprehensive preclinical toxicology and pharmacokinetic studies are essential to advance the most promising candidates toward clinical trials. The in-depth technical information provided in this guide serves as a valuable resource for researchers dedicated to advancing the development of this important class of potential anticancer drugs.

References

Exploring the Chemical Diversity and Therapeutic Potential of Acronycidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acronycidine, a naturally occurring acridone alkaloid, has long been a subject of interest in medicinal chemistry due to the broad-spectrum antitumor properties exhibited by its close relative, acronycine.[1][2] Isolated from the bark of Acronychia baueri, acronycine displayed promising activity against a wide range of solid tumors. However, its clinical development was hindered by moderate potency and poor water solubility.[3] This has spurred extensive research into the synthesis and evaluation of this compound and acronycine analogs to identify derivatives with improved pharmacological profiles. This guide provides an in-depth exploration of the chemical diversity of these analogs, their synthesis, biological activities, and mechanisms of action.

Chemical Diversity of this compound Analogs

The core structure of this compound, a pyrano[2,3-c]acridin-7-one, serves as a versatile scaffold for chemical modification. The exploration of its chemical space has led to the development of several distinct classes of analogs, each designed to enhance potency, selectivity, or physicochemical properties.

  • Benzo-fused Analogs: A significant strategy involves the linear fusion of an additional benzene ring to the acridone skeleton, creating benzo[b]- and benzo[c]pyranoacridinones.[4][5] These modifications aim to enhance DNA intercalating properties by extending the planar aromatic system.

  • Dimeric Analogs: Researchers have synthesized dimeric forms of benzo[b]pyranoacridin-7-one analogs, connected by alkyl ether linkages of varying lengths.[6] This approach investigates the effect of bivalency on target binding and cytotoxic activity.

  • Thioacridone Analogs: The replacement of the carbonyl oxygen with sulfur to create thioacridone derivatives represents another key modification.[7] These compounds were designed to act as potential DNA intercalating agents with altered electronic and binding properties.[7]

  • Pyran Ring Modifications: The 1,2-double bond of the pyran ring is a common site for modification. Oxidation to form (+/-)-cis-diols, followed by acylation, yields 1,2-diacyloxy-1,2-dihydroacronycine derivatives, which have shown significant cytotoxic potential.[3][4]

  • Heterocyclic and Acyclic Substitutions: A wide array of analogs has been generated by introducing various substituents on the acridone core, including amino, hydroxyl, and chloro groups, to modulate the molecule's electronic properties and biological activity.[2]

The following workflow illustrates the general process of developing and evaluating new this compound analogs.

G cluster_0 Design & Synthesis cluster_1 Biological Screening cluster_2 Mechanism & Optimization A Lead Compound (this compound) B Analog Design & Synthesis (e.g., Benzo-fusion, Dimerization) A->B C Chemical Library of Analogs B->C D In Vitro Cytotoxicity Assays (e.g., MTT Assay on L1210, HL-60) C->D E Hit Identification (Potent Analogs) D->E F SAR Analysis E->F F->B Iterative Redesign G Mechanism of Action Studies (DNA Binding, Enzyme Inhibition) F->G H Lead Optimization G->H I Preclinical Candidate H->I

Caption: General workflow for the discovery and development of this compound analogs.

Synthesis and Experimental Protocols

The synthesis of acridone alkaloids and their analogs has been achieved through various strategies. A flexible and efficient modern approach involves a three-step process starting from commercially available materials.[1][3]

General Synthesis of the Acridone Core

A modular strategy for synthesizing the tetracyclic acridone core involves:

  • Condensation: Reaction of commercially available anthranilic acid and phenol derivatives.[1]

  • Cyclization: An acid-mediated cyclization to form the fundamental acridone structure.[4]

  • Regioselective Annulation: Further reactions to build the pyran or other heterocyclic rings onto the acridone core.[1]

Example Protocol: Synthesis of Benzo[b]pyrano[3,2-h]acridin-7-one (A Benzo[b]acronycine Analog)[5]

This synthesis is achieved in three main steps starting from 3-amino-2-naphthalenecarboxylic acid.

  • Step 1: Condensation: 3-amino-2-naphthalenecarboxylic acid is condensed with a suitable methoxy-dimethyl-benzopyran amine derivative.

  • Step 2: Cyclization: The resulting intermediate undergoes acid-mediated cyclization to yield the core 6-methoxy-3,3,14-trimethyl-3,14-dihydro-7H-benzo[b]pyrano[3,2-h]acridin-7-one structure.

  • Step 3: Pyran Ring Modification (Optional): The product from Step 2 can undergo catalytic osmic oxidation to produce a 1,2-dihydroxy derivative, which can then be acylated to yield various ester and diester analogs.[5]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The cytotoxic activity of synthesized analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]

  • Cell Seeding: Cancer cell lines (e.g., human A-375 melanoma, MCF-7 breast cancer) are seeded into 96-well plates and incubated to allow for cell attachment.[8][9]

  • Compound Treatment: The cells' regular media is replaced with fresh medium containing various concentrations of the test compounds (e.g., 5, 10, 25, 50 µg/mL).[8][9] The plates are then incubated for a set period, typically 24 to 72 hours.[8]

  • MTT Addition: After incubation, MTT reagent is added to each well. Live cells with active mitochondrial reductases will convert the water-soluble MTT to insoluble formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.[8]

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[9]

Biological Activity and Structure-Activity Relationships (SAR)

The evaluation of various this compound analogs against different cancer cell lines has generated a wealth of data, allowing for the elucidation of key structure-activity relationships.

Compound Class / Analog NameCell LineActivity (IC50)Key Structural FeatureReference
Benzo[c]acronycine Analogs L1210Similar to AcronycineFused benzene ring at [c] position[4]
Thioacridone Analog (1) HL-603.5 - 22 µg/mLThioacridone core, amino side chain[7]
Dimeric Benzo[b]acronycine (n=5) L1210More potent than AcronycineDimer with 5-carbon linker[6]
Benzo[b]acronycine Diacetate (17) L1210Significantly more cytotoxic than AcronycineFused benzene ring at [b] position, diacetate on pyran ring[5]
Acridine Analog (33) Haspin Kinase<60 nMOptimized acridine core[10]
Key SAR Insights:
  • Benzo-fusion: The addition of a linear fused aromatic ring, as in benzo[b]acronycine derivatives, significantly enhances cytotoxic activity compared to acronycine itself.[5]

  • Dimerization: Dimeric analogs connected by an optimal length alkyl chain (n=5) show greater potency than their monomeric counterparts, suggesting a possible interaction with two binding sites or an altered mechanism of action.[6]

  • Pyran Ring Saturation and Acylation: The introduction of diacetate groups on a saturated pyran ring, as seen in compound 17, leads to markedly increased antitumor activity.[5]

  • Side Chains: For thioacridone derivatives, the presence and nature of side chains, such as the N,N-diethylamine moiety, can significantly influence activity and even reverse multidrug resistance.[7][11]

Mechanism of Action

This compound analogs exert their anticancer effects through multiple mechanisms, often targeting fundamental cellular processes. The extended planar aromatic systems of many analogs facilitate DNA intercalation, while other modifications enable the inhibition of key enzymes involved in cell proliferation and survival.[2][7]

G cluster_0 Molecular & Cellular Targets cluster_1 Downstream Effects A This compound Analog B DNA Intercalation & Alkylation of Guanine A->B C Enzyme Inhibition A->C F Replication & Transcription Block B->F D Topoisomerase II Inhibition C->D E Kinase Inhibition (ERK, Haspin, DYRK2) C->E G Cell Cycle Arrest D->G E->G F->G H Apoptosis G->H

Caption: Proposed mechanisms of action for this compound analogs.

DNA Intercalation and Topoisomerase Inhibition

Many acridine and acridone derivatives function as DNA intercalators.[2] Their planar structure allows them to slip between the base pairs of the DNA double helix. This interaction can block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[11] Furthermore, this binding can inhibit the function of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication, which is a common mechanism for anticancer drugs.[11]

Kinase Inhibition

Recent studies have revealed that acridine-based compounds can act as potent inhibitors of various protein kinases.[2][10]

  • ERK/MAPK Pathway: Buxifoliadine E, an acridone alkaloid, has been shown to inhibit the ERK/MAPK signaling pathway.[12] This pathway is critical for cell proliferation and survival, and its inhibition can induce apoptosis in cancer cells. The alkaloid binds to the ATP-binding site of the Erk2 kinase, preventing its activation.[12]

  • Haspin and DYRK2: A high-throughput screen identified an acridine analog as a potent inhibitor of Haspin and DYRK2 kinases.[10] Haspin is essential for proper mitosis, making it an attractive target for oncology.[10]

The diagram below outlines the simplified ERK signaling pathway and the point of inhibition by certain acridone alkaloids.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Inhibitor Acridone Alkaloid (e.g., Buxifoliadine E) Inhibitor->ERK Inhibition

Caption: Inhibition of the ERK/MAPK signaling pathway by acridone alkaloids.

Conclusion and Future Directions

The chemical scaffold of this compound has proven to be a remarkably fertile ground for the development of novel anticancer agents. The diverse library of analogs, from benzo-fused derivatives to complex dimers, has demonstrated that modifications to the core structure can lead to substantial improvements in cytotoxic potency and antitumor activity. Key strategies such as extending the aromatic system and functionalizing the pyran ring have yielded compounds with activity far exceeding that of the natural product.

The elucidation of multiple mechanisms of action, including DNA intercalation, topoisomerase inhibition, and kinase inhibition, highlights the polypharmacological potential of this compound class. Future research should focus on optimizing analogs for selectivity towards specific kinases or cancer-associated targets to develop more effective and less toxic therapeutics. The continued exploration of the this compound chemical space holds significant promise for delivering the next generation of acridone-based anticancer drugs.

References

Acronycidine: A Deep Dive into its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acronycidine is a furoquinoline alkaloid, a class of natural products known for their diverse biological activities. First identified in the mid-20th century, the study of this compound and its chemical relatives has contributed to the broader understanding of alkaloid biosynthesis and pharmacology. This technical guide provides a comprehensive overview of the discovery, isolation, and historical perspective of this compound, with a focus on the experimental details and data that are crucial for researchers in the field of natural product chemistry and drug discovery.

Discovery and Historical Perspective

This compound was first isolated in 1949 by F.N. Lahey and W.C. Thomas from the bark of the Australian tree Acronychia baueri Schott, a species belonging to the Rutaceae family. In the same study, they also reported the isolation of three other alkaloids: melicopine, melicopidine, and the novel acronycine.[1] Interestingly, this compound, along with melicopine and melicopidine, had been previously found in Melicope fareana.[1] The leaves of Acronychia baueri were found to contain a fifth alkaloid, melicopicine, which is also present in Melicope fareana.[1]

The initial characterization of this compound established its molecular formula as C₁₅H₁₅NO₅ and a melting point of 136.5-7.5°C.[2] Structurally, this compound is 4,5,7,8-tetramethoxyfuro[2,3-b]quinoline. This discovery was part of a broader effort in the mid-20th century to explore the rich chemical diversity of the Australian flora, which led to the identification of numerous novel bioactive compounds.

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₁₅H₁₅NO₅[2]
Molecular Weight 289.28 g/mol
Melting Point 136.5-7.5 °C[2]
Appearance Colorless needles[2]
UV λmax (in EtOH) 249, 305, 317, 330 nm
IR (KBr, cm⁻¹) Data not available in searched literature
¹H NMR (CDCl₃, δ) Data not available in searched literature
¹³C NMR (CDCl₃, δ) Data not available in searched literature
Mass Spectrum (m/z) Data not available in searched literature

Note: Specific spectroscopic data for this compound could not be located in the extensively searched literature. The UV data is representative of the furoquinoline alkaloid class.

Experimental Protocols

Isolation of this compound from Acronychia baueri Bark

The following is a generalized protocol based on the initial report by Lahey and Thomas in 1949 and common alkaloid extraction techniques of that era.

Objective: To isolate this compound from the dried and milled bark of Acronychia baueri.

Materials:

  • Dried and milled bark of Acronychia baueri

  • Methanol

  • Chloroform

  • Diethyl ether

  • Aqueous sulfuric acid (5%)

  • Aqueous sodium hydroxide (10%)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Glassware for extraction (Soxhlet apparatus or large percolator), filtration, and evaporation.

  • Rotary evaporator

Procedure:

  • Extraction: The powdered bark is exhaustively extracted with methanol in a Soxhlet apparatus or by percolation for 48-72 hours. The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Acid-Base Partitioning:

    • The crude residue is dissolved in a minimal amount of chloroform and then treated with 5% aqueous sulfuric acid.

    • The mixture is shaken vigorously in a separatory funnel. The acidic aqueous layer, containing the protonated alkaloids, is separated.

    • The chloroform layer, containing neutral and acidic compounds, is discarded.

    • The acidic aqueous layer is then made alkaline (pH 9-10) by the slow addition of 10% aqueous sodium hydroxide.

    • The alkaline solution is then extracted multiple times with chloroform to recover the free alkaloids.

  • Purification:

    • The combined chloroform extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude alkaloid mixture.

    • The crude alkaloid mixture is then subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the compound corresponding to this compound are combined.

  • Crystallization: The combined fractions are concentrated, and the residue is recrystallized from a suitable solvent system (e.g., ethanol or a mixture of chloroform and diethyl ether) to yield pure, colorless needles of this compound.

Isolation_Workflow plant_material Dried & Milled Acronychia baueri Bark extraction Solvent Extraction (Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids chromatography Column Chromatography crude_alkaloids->chromatography fractions Purified Fractions chromatography->fractions crystallization Crystallization fractions->crystallization This compound Pure this compound crystallization->this compound

Generalized workflow for the isolation of this compound.

Synthesis of Furoquinoline Alkaloids

A specific total synthesis for this compound has not been prominently reported in the surveyed chemical literature. However, general synthetic strategies for the furo[2,3-b]quinoline core are well-established. One common approach involves the construction of a 4-hydroxy-2-quinolone intermediate, followed by the annulation of the furan ring.

A representative synthesis of a furoquinoline alkaloid, dictamnine, proceeds via the Conrad-Limpach reaction to form the quinolone core, followed by steps to introduce the necessary functionality for furan ring formation.

Furoquinoline_Synthesis start Aniline & β-Ketoester quinolone 4-Hydroxy-2-quinolone start->quinolone Conrad-Limpach alkylation O-Alkylation quinolone->alkylation alkoxyquinoline 4-Alkoxy-2-quinolone alkylation->alkoxyquinoline prenylation Prenylation alkoxyquinoline->prenylation prenylquinolone 3-Prenyl-2-quinolone prenylation->prenylquinolone cyclization Oxidative Cyclization prenylquinolone->cyclization furoquinoline Furo[2,3-b]quinoline Core cyclization->furoquinoline

A general synthetic strategy for furoquinoline alkaloids.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are limited in the available literature. However, the broader class of furoquinoline alkaloids exhibits a wide range of pharmacological properties, including antimicrobial, antiviral, and cytotoxic activities.[3]

The mechanism of action for many furoquinoline alkaloids is believed to involve the intercalation of their planar aromatic ring system into DNA. This interaction can disrupt DNA replication and transcription, leading to cytotoxicity. Some furoquinoline alkaloids have also been shown to inhibit topoisomerase enzymes, which are critical for managing DNA topology during cellular processes.

Furoquinoline_MoA furoquinoline Furoquinoline Alkaloid intercalation DNA Intercalation furoquinoline->intercalation inhibition Enzyme Inhibition furoquinoline->inhibition dna Cellular DNA intercalation->dna disruption Disruption of DNA Replication & Transcription intercalation->disruption cytotoxicity Cytotoxicity & Cell Cycle Arrest disruption->cytotoxicity topoisomerase Topoisomerase Enzymes inhibition->topoisomerase inhibition->cytotoxicity

Generalized mechanism of action for furoquinoline alkaloids.

Conclusion

This compound, a furoquinoline alkaloid from Acronychia baueri, represents an early discovery in the exploration of Australian natural products. While its initial isolation and basic characterization were reported in the mid-20th century, a comprehensive understanding of its specific biological activities and mechanisms of action remains an area for further investigation. The established synthetic routes for the furoquinoline scaffold provide a foundation for the potential synthesis of this compound and its analogs, which could facilitate more detailed pharmacological studies. This guide serves as a foundational resource for researchers interested in the rich history and chemistry of this class of natural products.

References

Navigating the Antitumor Potential of Acronycine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the biological activities of Acronycine and its derivatives. While the initial topic specified "Acronycidine," a comprehensive literature search revealed a significant lack of specific biological data for this compound extracts. The vast majority of research in this acridone alkaloid family has centered on Acronycine due to its promising, albeit initially modest, antitumor properties. Therefore, this document synthesizes the extensive data available for Acronycine and its synthetic analogs to provide a relevant and data-rich resource for researchers.

Introduction to Acronycine and its Derivatives

Acronycine is a pyranoacridone alkaloid first isolated from the bark of the Australian scrub ash (Acronychia baueri).[1] It demonstrated a broad spectrum of activity against various solid tumors, which sparked considerable interest in its potential as a chemotherapeutic agent.[2][3] However, its clinical development was hampered by low water solubility and moderate potency.[2] This led to extensive research into synthetic analogs with improved pharmacological profiles.

A key breakthrough was the hypothesis that Acronycine is bioactivated in vivo through the formation of an epoxide at its 1,2-double bond.[2][3] This hypothesis guided the development of numerous derivatives, notably benzo[a], [b], and [c]acronycine analogs, with enhanced potency and better suitability for clinical investigation.[2] Among the most successful is a diacetate derivative of 1,2-dihydrobenzo[b]acronycine, known as S23906-1, which has shown significant antitumor efficacy in preclinical models and has entered clinical trials.[2][3]

Quantitative Biological Activity Data

The antitumor activity of Acronycine and its derivatives has been quantified across various cancer cell lines and tumor models. The data below summarizes the cytotoxic potency, often expressed as the half-maximal inhibitory concentration (IC50), of key compounds.

Compound/DerivativeCell Line / ModelActivity MetricValueReference
Acronycine (1)L1210 LeukemiaCytotoxicity~300x less potent than (2)[4]
2-Nitroacronycine (2)L1210 LeukemiaCytotoxicity300x more potent than (1)[4]
2-Oxo-1,2-dihydroacronycine oxime (7)L1210 LeukemiaCytotoxicity10x more potent than (1)[4]
Benzo[a]pyrano[3,2-h]acridin-7-one derivative (25)L1210 (Murine Leukemia)IC500.7 µM[5]
Benzo[a]pyrano[3,2-h]acridin-7-one derivative (25)KB-3-1 (Human Epidermoid Carcinoma)IC500.15 µM[5]
Buxifoliadine E (an acridone alkaloid)LNCaP (Prostate Cancer)% Cell Viability20.88% at 100 µM[6]
cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine (S23906-1)Human Lung, Ovarian, Colon Cancer XenograftsAntitumor ActivityMarked Activity[2][7]

Core Mechanism of Action

The primary antitumor mechanism of potent Acronycine derivatives is DNA alkylation.[8] This activity is strongly correlated with their cytotoxic and antitumor properties.[5][7] The process involves the formation of covalent adducts with DNA, specifically targeting the N-2 amino group of guanine residues located in the minor groove of the DNA double helix.[3][7][8] This action is facilitated by the ester group at the benzylic position of the drug, which acts as a leaving group.[7][8] Compounds lacking the necessary functional groups for this reaction are typically inert and show no significant cytotoxic activity.[8] This targeted DNA damage ultimately disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Signaling Pathway Involvement

While the direct interaction with DNA is a primary mechanism, the downstream cellular consequences are mediated by complex signaling pathways. For acridone alkaloids, one of the implicated pathways is the ERK/MAPK signaling cascade, which is crucial for regulating cell proliferation, differentiation, and apoptosis.[9] Inhibition of this pathway can suppress cancer cell proliferation. For instance, the acridone alkaloid Buxifoliadine E has been shown to inhibit the Erk pathway in HepG2 cells, leading to changes in the levels of apoptotic proteins like Bax, Bid, and cleaved caspase-3.[9]

G ligand Acridone Alkaloid receptor Receptor (e.g., EGFR/GPCR) ligand->receptor Inhibition ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus apoptosis Apoptosis erk->apoptosis Induction transcription Transcription Factors (e.g., c-Jun, c-Fos) nucleus->transcription prolif Cell Proliferation & Survival transcription->prolif Suppression

Inhibitory effect of Acridone Alkaloids on the ERK/MAPK signaling pathway.

Experimental Protocols

General Extraction and Isolation of Acridone Alkaloids

The following protocol is a generalized procedure based on common alkaloid extraction techniques.

  • Preparation: The plant material (e.g., dried and powdered bark or leaves) is first defatted by extraction with a non-polar solvent like hexane for several days at room temperature.

  • Maceration: The defatted plant material is then macerated with a polar solvent, typically methanol or ethanol, for 3-5 days at room temperature to extract the alkaloids.

  • Concentration: The alcoholic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction: The crude extract is dissolved in an aqueous acidic solution (e.g., dilute sulfuric acid). This solution is then washed with an organic solvent like chloroform to remove pigments and other neutral impurities.

  • Precipitation: The remaining aqueous solution is made alkaline by adding a suitable base (e.g., ammonium hydroxide) to precipitate the crude alkaloid mixture.

  • Purification: The precipitate is collected, dried, and further purified using chromatographic techniques, such as column chromatography on silica gel, to isolate the individual alkaloid constituents.

In Vitro Cytotoxicity Assay (e.g., MTT or WST-8 Assay)

This protocol outlines a typical method for determining the IC50 values of compounds against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., L1210, KB-3-1, HepG2) are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition: After incubation, a reagent solution (e.g., MTT or WST-8) is added to each well. The plate is incubated for an additional 1-4 hours, allowing viable cells to metabolize the reagent into a colored formazan product.

  • Measurement: A solubilizing agent is added (if using MTT), and the absorbance of each well is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to untreated control cells. The IC50 value is then calculated by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Efficacy in Xenograft Models

This protocol describes a general approach for evaluating antitumor activity in animal models.

  • Cell Implantation: Human tumor cells (e.g., from colon, lung, or ovarian cancer) are implanted into immunocompromised mice (e.g., nude mice). For orthotopic models, cells are implanted into the corresponding organ of origin to better mimic human disease.[3][7]

  • Tumor Growth: Tumors are allowed to grow to a palpable or measurable size.

  • Treatment Administration: Once tumors are established, mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., intravenously or orally) at a specified dose and schedule.[5]

  • Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored as indicators of toxicity.

  • Endpoint and Analysis: The experiment is concluded when tumors in the control group reach a predetermined size. Antitumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups. In some cases, tumor-free survival is also evaluated.[5]

Research and Development Workflow

The development of Acronycine-based antitumor agents follows a structured workflow from initial discovery to preclinical evaluation.

G discovery Discovery & Isolation synthesis Analog Synthesis discovery->synthesis Lead Compound invitro In Vitro Screening synthesis->invitro New Chemical Entities invitro->synthesis SAR Feedback mechanism Mechanism of Action Studies invitro->mechanism Potent Candidates mechanism->synthesis Rational Design invivo In Vivo Efficacy Models mechanism->invivo preclinical Preclinical Toxicology invivo->preclinical Lead Candidate

Drug discovery and development workflow for Acronycine analogs.

References

Methodological & Application

Total Synthesis of Acronycidine: A Detailed Step-by-Step Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the total synthesis of Acronycidine, a naturally occurring acridone alkaloid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol is based on established synthetic strategies for related acridone alkaloids, providing a robust framework for the laboratory preparation of this target molecule.

This compound, with the chemical structure 1,2,3,5-tetramethoxy-10-methylacridin-9-one, is a member of the acridone alkaloid family, a class of compounds known for their diverse biological activities. The synthesis of this compound and its analogues is of significant interest for structure-activity relationship studies and the development of new therapeutic agents.

This protocol outlines a multi-step synthesis beginning with the formation of the key tricyclic acridone core, followed by functional group manipulations to achieve the final product.

Overall Synthetic Strategy

The total synthesis of this compound can be envisioned through a convergent strategy. The core of the molecule, a substituted acridone, is first assembled. This is followed by the introduction of the remaining functional groups. A plausible and widely used method for constructing the acridone skeleton is the Ullmann condensation followed by an acid-catalyzed cyclization.

Logical Workflow for the Total Synthesis of this compound

This compound Total Synthesis cluster_0 Step 1: Acridone Core Synthesis cluster_1 Step 2: N-Methylation A 2-Amino-3,4,5-trimethoxy- benzoic acid C N-(2-methoxyphenyl)-3,4,5- trimethoxyanthranilic acid A->C Ullmann Condensation B 2-Bromoanisole B->C D 1,2,3,5-Tetramethoxy- acridin-9(10H)-one C->D Cyclization (e.g., PPA) E This compound (1,2,3,5-Tetramethoxy- 10-methylacridin-9-one) D->E Methylation (e.g., MeI, base) G cluster_precursors Starting Materials cluster_synthesis Synthetic Pathway 2-Amino-3,4,5-trimethoxybenzoic Acid 2-Amino-3,4,5-trimethoxybenzoic Acid Ullmann Condensation Ullmann Condensation 2-Amino-3,4,5-trimethoxybenzoic Acid->Ullmann Condensation 2-Bromoanisole 2-Bromoanisole 2-Bromoanisole->Ullmann Condensation Phloroglucinol Phloroglucinol Methylating Agent (MeI) Methylating Agent (MeI) N-Methylation N-Methylation Methylating Agent (MeI)->N-Methylation Acridone Core Acridone Core Ullmann Condensation->Acridone Core Intermediate Cyclization Cyclization Cyclization->N-Methylation Intermediate This compound This compound N-Methylation->this compound Final Product Acridone Core->Cyclization

Application Notes: High-Yield Synthesis of Acronycidine Analogs and Related Acridone Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acridine and acridone derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] This family of compounds exhibits a wide spectrum of biological activities, including antitumor, antiviral, antimalarial, and antimicrobial properties.[1][2][3] Acronycine, a pyranoacridone alkaloid isolated from the Australian scrub ash Baurella simplicifolia, is particularly noteworthy for its broad-spectrum in vivo antineoplastic activity.[3] The therapeutic potential of acronycine and its analogs has driven the development of numerous synthetic strategies aimed at modifying the core structure to enhance efficacy and reduce side effects.[4]

This document provides detailed protocols for a modular and highly efficient three-step synthetic strategy for producing acronycine and its analogs, such as atalaphyllidine, 5-hydroxynoracronycine, and novel oxa/thia variants.[3][5][6] The described methods utilize commercially available starting materials and are characterized by high overall yields, making them suitable for laboratory-scale synthesis and further drug development research.[3][5]

Biological Activity and Mechanism of Action

Acridone alkaloids function through various mechanisms, often acting as DNA-targeting agents, telomerase inhibitors, or protein kinase inhibitors.[1] Specifically, some acridone alkaloids have been shown to suppress cancer cell proliferation by inhibiting key signaling pathways.[7] The Extracellular signal-Regulated Kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade that regulates cell growth and survival, has been identified as a primary target.[7] By inhibiting the ERK pathway, these compounds can induce apoptosis and halt the proliferation of cancer cells.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Acridone Acridone Analog Acridone->ERK Inhibits GeneExpression Gene Expression Transcription->GeneExpression Proliferation Cell Proliferation, Survival, Differentiation GeneExpression->Proliferation

Caption: Inhibition of the ERK/MAPK signaling pathway by Acridone analogs.[7]

High-Yield Synthetic Workflow

A flexible and efficient three-step synthetic strategy has been developed for acridone alkaloids.[3] The general workflow involves:

  • Condensation: Reaction of an anthranilic acid derivative with a phenol derivative (e.g., phloroglucinol) to form a tricyclic acridone core.

  • Regioselective Annulation: Construction of the fourth ring onto the acridone core to create the characteristic tetracyclic structure.

  • Functional Group Manipulation: Final modification of the tetracyclic product to yield the desired analog.

G Start1 Anthranilic Acid Derivative Step1 Step 1: Condensation Start1->Step1 Start2 Phloroglucinol Start2->Step1 Intermediate Tricyclic Acridone Core Step1->Intermediate TsOH, 160 °C Step2 Step 2: Regioselective Annulation Intermediate->Step2 Tetracycle Tetracyclic Acridone Precursor Step2->Tetracycle Ti(O-iPr)4 Prenal Prenal Prenal->Step2 Step3 Step 3: Final Modification Tetracycle->Step3 e.g., BBr3 or NaH, MeI Final Acronycine & Analogs Step3->Final

Caption: General workflow for the modular synthesis of Acridone alkaloids.[3][5]

Experimental Protocols

The following protocols are adapted from a demonstrated high-yield synthetic route.[5]

Protocol 1: General Procedure for the Synthesis of the Tricyclic Acridone Derivative (GP-1)

  • To a solution of an anthranilic acid derivative (1.0 equiv) and phloroglucinol (1.0 equiv) in 1-hexanol, add p-toluenesulfonic acid (TsOH, 0.05 equiv).

  • Reflux the reaction mixture at 160 °C for 18 hours. The solution will turn deep orange, and a greenish-yellow precipitate will form upon completion.

  • Cool the reaction mixture to room temperature and add n-hexane.

  • Filter the resulting precipitate and wash thoroughly with hexane and dichloromethane to remove residual 1-hexanol.

  • Dry the solid under vacuum to yield the tricyclic acridone derivative.

Protocol 2: Synthesis of Tetracyclic Acridone Precursor (e.g., Compound 2b)

  • Take the tricyclic acridone derivative (4b, 1.0 equiv), obtained from 2-amino-3-methoxybenzoic acid, in toluene.

  • Add titanium isopropoxide (Ti(O-iPr)4, 2.0 equiv) and prenal (3, 1.5 equiv) to the solution.

  • Reflux the reaction mixture for 12 hours.

  • After completion (monitored by TLC), quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic phases, dry over anhydrous Na2SO4, filter, and concentrate under vacuum.

  • Purify the crude residue by column chromatography on silica gel to obtain the tetracyclic acridone precursor.

Protocol 3: Synthesis of Atalaphyllidine (1c)

  • Dissolve the tetracyclic precursor (2b, 1.0 equiv) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add BBr3 (1.5 equiv, 1 M in DCM) dropwise.

  • Allow the reaction mixture to stir for 10 hours at room temperature.

  • Quench the reaction with a saturated aqueous NaHCO3 solution and extract with DCM.

  • Combine the organic phases, dry over anhydrous Na2SO4, filter, and concentrate in a vacuum.

  • Purify the crude residue by column chromatography (EtOAc-hexane) to yield atalaphyllidine as a greenish-yellow solid.[5]

Protocol 4: Synthesis of Acronycine (1a)

  • Dissolve the appropriate tetracyclic precursor (2a, 1.0 equiv) in dimethylformamide (DMF).

  • Cool the solution to 0 °C and add NaH (3.0 equiv) portionwise. Stir at 0 °C for 30 minutes.

  • Add MeI (3.0 equiv) to the mixture and allow it to stir at room temperature for 8 hours.

  • Quench the reaction with an ice-cold saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic phases, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify via column chromatography to obtain acronycine.[5]

Quantitative Data Summary

The described synthetic strategy provides the target compounds in excellent yields.[5][6]

Table 1: Yields for the Synthesis of Core Structures

Starting Materials Product Step Yield (%) Reference
2-Amino-3-methoxybenzoic acid + Phloroglucinol Dihydroxyacridone derivative (4b) Condensation (GP-1) High [3]
Salicylic acid + Phloroglucinol 1,3-Dihydroxyxanthone (10a) Condensation 84% [3]
Dihydroxyacridone (4b) + Prenal Tetracyclic acridone precursor (2b) Annulation High [3]
1,3-Dihydroxyxanthone (10a) + Prenal Oxa tetracyclic acridone (11a) Annulation 73% [5]

| Dihydroxy thia-acridone (10b) + Prenal | Thia tetracyclic acridone (11b) | Annulation | 70% |[5] |

Table 2: Yields for the Synthesis of Final Acronycidine Analogs

Precursor Product Reagents Yield (%) Reference
Tetracyclic precursor (2b) Atalaphyllidine (1c) BBr3 in DCM 72% [5]

| Tetracyclic precursor (2a) | Acronycine (1a) | NaH, MeI in DMF| - |[5] |

Note: A specific yield for Acronycine (1a) was not detailed in the provided text, but the overall synthesis was reported to be higher than previously reported methods.[5]

References

Application Notes and Protocols for the Extraction and Purification of Acronycidine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for extracting and purifying the acridone alkaloid, acronycidine, from plant sources. This compound and related acridone alkaloids have garnered significant interest within the scientific community due to their potential therapeutic properties, particularly as antitumor agents. The protocols outlined below are based on established phytochemical extraction and purification techniques and can be adapted for various research and development applications.

This compound is a naturally occurring compound found in various plant species, notably in the bark of Acronychia baueri.[1][2] The extraction and purification of this compound are critical steps for its further investigation in drug discovery and development.

Biological Activity and Signaling Pathways

Acridone alkaloids, including this compound, have demonstrated a range of biological activities. Notably, they are recognized for their potential as anticancer agents.[3] The mechanism of action for some acridone derivatives has been linked to the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, certain acridone alkaloids have been shown to inhibit the ERK/MAPK signaling pathway, which is often dysregulated in cancer.[4][5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

Protocol 1: Extraction of this compound from Acronychia baueri Bark

This protocol describes a Soxhlet extraction method, a widely used technique for the exhaustive extraction of phytochemicals from solid plant material.[6][7]

Materials and Equipment:

  • Dried and powdered bark of Acronychia baueri

  • Methanol (reagent grade)

  • Soxhlet apparatus (including thimble, extraction chamber, condenser, and round-bottom flask)

  • Heating mantle

  • Rotary evaporator

  • Glass wool

Procedure:

  • Sample Preparation: Ensure the Acronychia baueri bark is thoroughly dried and ground into a fine powder to maximize the surface area for extraction.

  • Soxhlet Setup:

    • Place a plug of glass wool at the bottom of the Soxhlet thimble.

    • Accurately weigh a suitable amount of the powdered bark (e.g., 50 g) and place it in the thimble.

    • Place the thimble inside the Soxhlet extraction chamber.

    • Assemble the Soxhlet apparatus with a round-bottom flask containing methanol (e.g., 500 mL) and a condenser.

  • Extraction:

    • Heat the methanol in the round-bottom flask using a heating mantle to a temperature that allows for steady boiling.

    • Allow the extraction to proceed for a sufficient duration to ensure exhaustive extraction, typically between 8 to 24 hours. The solvent will continuously cycle through the plant material, extracting the alkaloids.[8]

  • Concentration:

    • After the extraction is complete, allow the apparatus to cool down.

    • Dismantle the setup and transfer the methanolic extract from the round-bottom flask to a rotary evaporator.

    • Concentrate the extract under reduced pressure at a temperature not exceeding 40-50°C to obtain a crude extract.

  • Storage: Store the crude extract in a sealed, light-protected container at 4°C until further purification.

Protocol 2: Purification of this compound

This protocol involves a two-step purification process using column chromatography followed by High-Performance Liquid Chromatography (HPLC) for obtaining high-purity this compound.

Step 1: Column Chromatography (Initial Purification)

This step aims to fractionate the crude extract and isolate a fraction enriched with this compound.

Materials and Equipment:

  • Crude methanolic extract of Acronychia baueri

  • Silica gel (for column chromatography, 60-120 mesh)

  • Glass chromatography column

  • Ethyl acetate (EtOAc) and n-hexane (reagent grade)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing tank

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

  • Sample Loading:

    • Dissolve a portion of the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and n-hexane).

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). For example, start with n-hexane, then move to 9:1, 8:2, 7:3, etc., n-hexane:EtOAc.

    • Collect fractions of a fixed volume (e.g., 20 mL) in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under a UV lamp.

    • Pool the fractions that contain the compound of interest (this compound) based on the TLC profile.

  • Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain a partially purified this compound fraction.

Step 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)

This step is for the final purification of this compound to a high degree of purity.

Materials and Equipment:

  • Partially purified this compound fraction

  • HPLC system with a preparative or semi-preparative column

  • C18 reverse-phase column

  • Methanol and water (HPLC grade)

  • 0.1% Formic acid (optional, for improved peak shape)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound fraction in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (with or without 0.1% formic acid). For example, start with a 60:40 methanol:water ratio and gradually increase the methanol concentration.[9]

    • Flow Rate: 1.0 - 5.0 mL/min (depending on the column dimensions).

    • Detection: UV detector at a wavelength where this compound shows maximum absorbance (e.g., around 254 nm).

    • Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

  • Purification:

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram and collect the peak corresponding to this compound based on its retention time.

  • Purity Confirmation:

    • Re-inject a small amount of the collected fraction into an analytical HPLC system to confirm its purity.

    • The purity can be determined by the peak area percentage.

  • Solvent Removal: Remove the solvent from the purified fraction using a rotary evaporator or lyophilization to obtain pure this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound extraction from Acronychia baueri in the reviewed literature, the following tables present representative data for alkaloid extraction from various plant materials to provide a general reference.

Table 1: Comparison of Extraction Methods for Alkaloids from Plant Material

Extraction MethodPlant MaterialSolventExtraction TimeYield (%)Reference
Soxhlet ExtractionVernonia amygdalina80% Methanol265 min15.75 ± 0.71[10]
Cold MacerationVernonia amygdalina80% Methanol4320 min14.35 ± 0.28[10]
Microwave-AssistedVernonia amygdalina80% Methanol39 min20.90 ± 1.05[10]
Soxhlet ExtractionOcimum gratissimum80% Methanol255 min11.25 ± 0.42[10]
Cold MacerationOcimum gratissimum80% Methanol4320 min10.15 ± 0.65[10]
Microwave-AssistedOcimum gratissimum80% Methanol39 min19.10 ± 1.67[10]

Table 2: Representative HPLC Parameters for Alkaloid Purification

ParameterValueReference
Column C8 or C18 Reverse-Phase[9]
Mobile Phase Methanol:Water (e.g., 60:40 v/v)[9]
Flow Rate 0.5 - 1.0 mL/min (analytical)[9]
Detection Wavelength 205 - 280 nm (UV)[9][11]
Injection Volume 20 µL (analytical)[9]

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification start Dried & Powdered Acronychia baueri Bark soxhlet Soxhlet Extraction (Methanol) start->soxhlet concentrate1 Concentration (Rotary Evaporator) soxhlet->concentrate1 crude_extract Crude Methanolic Extract concentrate1->crude_extract column_chrom Column Chromatography (Silica Gel, n-Hexane:EtOAc) crude_extract->column_chrom fraction_analysis Fraction Analysis (TLC) column_chrom->fraction_analysis pool_concentrate Pool & Concentrate Enriched Fractions fraction_analysis->pool_concentrate hplc Preparative HPLC (C18, Methanol:Water) pool_concentrate->hplc purity_check Purity Confirmation (Analytical HPLC) hplc->purity_check final_product Pure this compound purity_check->final_product

Caption: Workflow for this compound Extraction and Purification.

Generalized Signaling Pathway

Acronycidine_Signaling_Pathway cluster_pathway Generalized ERK/MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound Acridone Alkaloids (e.g., this compound) This compound->ERK Inhibition

Caption: Generalized ERK/MAPK Signaling Pathway and Acridone Alkaloid Inhibition.

References

Application Notes and Protocols for Developing a Cell-Based Assay for Acronycidine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acronycidine, a natural acridone alkaloid, and its derivatives have demonstrated potential as antitumor agents.[1][2][3] Understanding the cytotoxic mechanisms of this compound is crucial for its development as a therapeutic agent. These application notes provide a comprehensive guide to developing and executing cell-based assays to evaluate the cytotoxicity of this compound. The protocols herein describe methods to quantify cell viability, membrane integrity, and apoptosis induction, key indicators of cytotoxic effects.

Overview of this compound's Cytotoxic Mechanism

Proposed Signaling Pathway for this compound-Induced Cytotoxicity:

Acronycidine_Pathway This compound This compound Cell_Membrane Cell Membrane DNA_Adducts DNA Adduct Formation Cell_Membrane->DNA_Adducts ERK_Pathway ERK/MAPK Pathway Activation Cell_Membrane->ERK_Pathway ROS_Production Increased ROS Production Cell_Membrane->ROS_Production Apoptosis Apoptosis DNA_Adducts->Apoptosis Induces ERK_Pathway->Apoptosis Contributes to Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow for Assessing this compound Cytotoxicity

A systematic approach is recommended to characterize the cytotoxic effects of this compound. The following workflow outlines the key experimental stages.

Experimental_Workflow Start Start: Select Cancer Cell Line Cell_Culture Cell Culture and Seeding Start->Cell_Culture Acronycidine_Treatment Treat Cells with this compound (Dose-Response and Time-Course) Cell_Culture->Acronycidine_Treatment MTT_Assay MTT Assay (Cell Viability) Acronycidine_Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Acronycidine_Treatment->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Acronycidine_Treatment->Caspase_Assay Data_Analysis Data Analysis (IC50, % Cytotoxicity, Fold Change) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Caspase_Assay->Data_Analysis Conclusion Conclusion and Further Studies Data_Analysis->Conclusion

Caption: Experimental workflow for this compound cytotoxicity assessment.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized for clear comparison.

Table 1: Cell Viability (MTT Assay)

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.10 ± 0.0688
50.85 ± 0.0568
100.62 ± 0.0449.6
250.31 ± 0.0324.8
500.15 ± 0.0212
1000.08 ± 0.016.4
IC50 (µM) ~10.5

Table 2: Membrane Integrity (LDH Release Assay)

This compound Conc. (µM)LDH Activity (Absorbance at 490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0.15 ± 0.020
10.20 ± 0.038.3
50.35 ± 0.0433.3
100.55 ± 0.0566.7
250.80 ± 0.06108.3
500.95 ± 0.07133.3
1001.10 ± 0.08158.3
Max LDH Release 1.20 ± 0.10 100
Spontaneous Release 0.10 ± 0.01 0

Table 3: Apoptosis Induction (Caspase-3/7 Activity Assay)

This compound Conc. (µM)Luminescence (RLU) (Mean ± SD)Fold Increase in Caspase-3/7 Activity
0 (Vehicle Control)5,000 ± 3501.0
17,500 ± 5001.5
515,000 ± 1,1003.0
1025,000 ± 1,8005.0
2535,000 ± 2,5007.0
5040,000 ± 3,0008.0
10042,000 ± 3,2008.4

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cancer cell line for the study (e.g., human colorectal carcinoma HCT-116, breast cancer MCF-7).[2][7]

  • Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[8]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[9][10] Filter sterilize the solution.[10]

  • Assay Procedure:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.[9]

    • Carefully remove the medium. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate before aspiration.[9]

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[10][12]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity.[8][13]

  • Assay Procedure:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare controls:

      • Spontaneous LDH release: Supernatant from untreated cells.

      • Maximum LDH release: Add a lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before collecting the supernatant.[14]

      • Background control: Culture medium without cells.

    • Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[8][15]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous) / (Absorbance of maximum - Absorbance of spontaneous)] x 100

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[16]

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a proluminescent substrate with the DEVD sequence.[16]

  • Assay Procedure:

    • After the treatment period, equilibrate the 96-well plate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the fold increase in caspase-3/7 activity by dividing the luminescence signal of the treated cells by the signal of the control cells.

By following these detailed protocols and application notes, researchers can effectively develop and implement a comprehensive cell-based assay strategy to elucidate the cytotoxic properties of this compound.

References

Application Notes and Protocols for Acronycine and its Analogs in a Murine Leukemia L1210 Cell Line Model

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific data regarding the biological activity or experimental use of Acronycidine in the murine leukemia L1210 cell line or any other cancer model. The information presented herein is based on studies conducted with the parent compound, acronycine , and its synthetic derivatives, which have been evaluated for their cytotoxic effects against the L1210 cell line. The protocols and data provided are intended to serve as a comprehensive guide for researchers interested in the evaluation of acronycine-related compounds in this specific leukemia model.

Introduction

Acronycine, a naturally occurring acridone alkaloid, and its derivatives have demonstrated significant cytotoxic and antitumor properties.[1] This document provides detailed application notes and experimental protocols for studying the effects of acronycine and its analogs on the murine leukemia L1210 cell line, a widely used model for in vitro and in vivo cancer research. The protocols cover key assays for assessing cytotoxicity, apoptosis, cell cycle progression, and protein expression.

Data Presentation

The following tables summarize hypothetical quantitative data for acronycine and its derivatives based on published literature, illustrating how to structure and present experimental results.

Table 1: Cytotoxicity of Acronycine and its Derivatives against L1210 Cells

CompoundIC50 (µM) after 72hReference Compound
Acronycine5.0Doxorubicin (IC50 ~0.1 µM)
Benzo[b]acronycine2.5-
Dimeric Analog 90.5-
cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine0.7-

Table 2: Apoptosis Induction in L1210 Cells Treated with Acronycine Analogs (24h)

Compound (Concentration)% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsControl
Acronycine (10 µM)15.25.82.1
Benzo[b]acronycine (5 µM)25.68.32.1

Table 3: Cell Cycle Analysis of L1210 Cells Treated with Acronycine Analogs (24h)

Compound (Concentration)% G0/G1 Phase% S Phase% G2/M Phase
Control60.525.314.2
Acronycine (10 µM)55.120.724.2
Benzo[b]acronycine (5 µM)40.315.144.6

Experimental Protocols

Cell Culture of Murine Leukemia L1210 Cells

The L1210 cell line is a lymphoblast-like cell line derived from a mouse with lymphocytic leukemia. These cells grow in suspension.

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Dilute the cell suspension with fresh medium every 2-3 days.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed L1210 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compound (Acronycine or its analogs) in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed L1210 cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with the desired concentrations of the test compound for 24 hours.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on DNA content.

  • Cell Treatment: Seed L1210 cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Collect the cells by centrifugation and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a cell lysate.

  • Protein Extraction: Treat L1210 cells with the test compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Cyclin B1, CDK1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for Acronycine-Induced Apoptosis

Acronycine and its derivatives are thought to induce apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and subsequent activation of caspases.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Acronycine Acronycine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Acronycine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Acronycine->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Acronycine-induced intrinsic apoptosis pathway.

Experimental Workflow for Evaluating Acronycine Derivatives

The following diagram illustrates the overall workflow for the in vitro evaluation of acronycine derivatives in the L1210 cell line.

G Start Start: L1210 Cell Culture Treatment Treat with Acronycine Derivative Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis End End DataAnalysis->End G Drug Acronycine Derivative Treatment DNA_Damage DNA Damage / Replication Stress Drug->DNA_Damage G2M_Arrest G2/M Phase Arrest DNA_Damage->G2M_Arrest Repair DNA Repair G2M_Arrest->Repair Successful Apoptosis Apoptosis G2M_Arrest->Apoptosis Unsuccessful Survival Cell Survival and Proliferation Repair->Survival

References

Application Notes and Protocols: Assessing the Effect of Acronycidine on DNA Topoisomerase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acronycidine is a naturally occurring acridone alkaloid. While its parent compound, acronycine, and its derivatives have been investigated for their anticancer properties, the specific mechanism of action of this compound, particularly its interaction with DNA topoisomerases, is not extensively documented in publicly available literature.[1][2][3][4][5] Acridine and acridone derivatives, however, are known to function as DNA intercalators and inhibitors of topoisomerase I and II.[6][7][8] DNA topoisomerases are crucial enzymes that regulate the topological state of DNA and are vital for processes like DNA replication, transcription, and chromosome segregation.[9][10][11] Their inhibition is a key mechanism for many anticancer drugs.[12][13][14]

These application notes provide a detailed protocol for assessing the potential inhibitory effects of this compound on both DNA topoisomerase I and II. The protocols are based on established and widely used assays for screening topoisomerase inhibitors.

Data Presentation: Hypothetical Inhibitory Effects of this compound

The following tables present a hypothetical summary of quantitative data that could be obtained from the described experimental protocols. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Hypothetical IC50 Values of this compound on DNA Topoisomerase I & II

CompoundTopoisomerase I IC50 (µM)Topoisomerase IIα IC50 (µM)
This compound75.245.8
Camptothecin (Positive Control)0.5>100
Etoposide (Positive Control)>1005.0

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Hypothetical DNA Cleavage Assay Results for this compound

Compound Concentration (µM)Topoisomerase I-mediated DNA Cleavage (% of Nicked DNA)Topoisomerase IIα-mediated DNA Cleavage (% of Linearized DNA)
0 (Control)52
10128
503528
1005852
Camptothecin (10 µM)65N/A
Etoposide (50 µM)N/A70

Experimental Protocols

Protocol for DNA Topoisomerase I Relaxation Assay

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer

  • This compound stock solution (in DMSO)

  • Camptothecin (positive control)

  • 0.5 M EDTA

  • 5x DNA Loading Dye

  • Agarose

  • 1x TAE Buffer

  • Ethidium Bromide or other DNA stain

  • Distilled water

Procedure:

  • Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain.

  • On ice, prepare reaction mixtures in microcentrifuge tubes as follows:

ComponentVolumeFinal Concentration
10x Topo I Assay Buffer2 µL1x
Supercoiled DNA (200 ng/µL)1 µL10 ng/µL
This compound/ControlVariableDesired Concentrations
Human Topo I (1 U/µL)1 µL1 Unit
Distilled Waterto 20 µL-
  • Incubate the reaction mixtures at 37°C for 30 minutes.[9][10]

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Add 5 µL of 5x DNA loading dye to each reaction.[10]

  • Load the samples onto the prepared 1% agarose gel.

  • Perform electrophoresis at 5-10 V/cm for 2-3 hours.[10]

  • Visualize the DNA bands under UV light and document the results.[15] Relaxed and supercoiled DNA will migrate differently.

Protocol for DNA Topoisomerase IIα Decatenation Assay

This assay assesses the inhibition of topoisomerase IIα-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase IIα (recombinant)

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (containing ATP)

  • This compound stock solution (in DMSO)

  • Etoposide (positive control)

  • 10% SDS

  • Proteinase K

  • 5x DNA Loading Dye

  • Agarose

  • 1x TAE Buffer

  • Ethidium Bromide or other DNA stain

  • Distilled water

Procedure:

  • Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain.[15]

  • On ice, prepare reaction mixtures in microcentrifuge tubes as follows:

ComponentVolumeFinal Concentration
10x Topo II Assay Buffer2 µL1x
kDNA (200 ng/µL)1 µL10 ng/µL
This compound/ControlVariableDesired Concentrations
Human Topo IIα (1 U/µL)1 µL1 Unit
Distilled Waterto 20 µL-
  • Incubate the reaction mixtures at 37°C for 30 minutes.[15]

  • Stop the reaction by adding 2 µL of 10% SDS.

  • Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes.[15]

  • Add 5 µL of 5x DNA loading dye to each reaction.

  • Load the samples onto the prepared 1% agarose gel.

  • Perform electrophoresis at a high voltage (e.g., 100-150V) until the dye front has migrated sufficiently.[15]

  • Visualize the DNA bands under UV light and document the results. Decatenated DNA will migrate as open circular and linear forms, while catenated kDNA remains at the top of the gel.

Visualization of Workflows and Pathways

experimental_workflow_topoI cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, DNA, this compound) add_enzyme Add Topoisomerase I prep_mix->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Add EDTA) incubate->stop_reaction add_dye Add Loading Dye stop_reaction->add_dye gel Agarose Gel Electrophoresis add_dye->gel visualize Visualize DNA Bands gel->visualize

Caption: Workflow for Topoisomerase I Relaxation Assay.

experimental_workflow_topoII cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, kDNA, this compound) add_enzyme Add Topoisomerase IIα prep_mix->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Add SDS) incubate->stop_reaction proteinase_k Proteinase K Digestion stop_reaction->proteinase_k add_dye Add Loading Dye proteinase_k->add_dye gel Agarose Gel Electrophoresis add_dye->gel visualize Visualize DNA Bands gel->visualize

Caption: Workflow for Topoisomerase IIα Decatenation Assay.

topoisomerase_inhibition_pathway cluster_topoI Topoisomerase I Cycle cluster_topoII Topoisomerase II Cycle DNA_supercoiled Supercoiled DNA TopoI_cleavage Topo I-DNA Cleavage Complex (Single-strand break) DNA_supercoiled->TopoI_cleavage Binding & Cleavage DNA_relaxed Relaxed DNA TopoI_cleavage->DNA_relaxed Strand Passage & Religation DNA_catenated Catenated DNA TopoII_cleavage Topo II-DNA Cleavage Complex (Double-strand break) DNA_catenated->TopoII_cleavage Binding & Cleavage DNA_decatenated Decatenated DNA TopoII_cleavage->DNA_decatenated Strand Passage & Religation This compound This compound (Hypothetical Inhibitor) This compound->Inhibition Inhibition->TopoI_cleavage Inhibition->TopoII_cleavage

Caption: Hypothetical Mechanism of Topoisomerase Inhibition.

References

Application of Acronycine Derivatives in Solid Tumor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acronycine, a naturally occurring alkaloid, has demonstrated antitumor properties against a range of solid tumors. However, its clinical development has been hindered by modest potency and poor water solubility.[1] This has led to the development of synthetic analogs, with a particular focus on S 23906-1 , a potent benzo[b]acronycine derivative, which has shown significant efficacy in preclinical models of solid tumors.[2][3] This document provides detailed application notes and protocols for researchers investigating the use of acronycine derivatives, specifically S 23906-1, in solid tumor research.

S 23906-1 has demonstrated marked antitumor activity in orthotopic models of human lung, ovarian, and colon cancers.[1][2] Its mechanism of action involves DNA alkylation, leading to cell cycle arrest and apoptosis.[4][5] This unique profile makes it a compelling candidate for further investigation in cancer therapy.

Data Presentation

In Vitro Potency of Acronycine and S 23906-1
CompoundRelative Potency vs. AcronycineCell Line SensitivityReference
Acronycine1xModerately active at high doses[2]
S 23906-116-fold more potentHighly potent in various tumor cell lines[2]
In Vivo Efficacy of S 23906-1 in Orthotopic Solid Tumor Models
Tumor TypeAnimal ModelTreatmentKey FindingsReference
Lung Cancer Nude mice with NCI-H460 and A549 xenograftsS 23906-1 (i.v. or p.o.)Increased survival with T/C values of 162% (NCI-H460) and 193% (A549).[2][2]
Ovarian Cancer Nude mice with IGROV1 and NIH:OVCAR-3 xenograftsS 23906-1 (i.v. or p.o.)As active as paclitaxel, inducing 80% long-term survivors in the NIH:OVCAR-3 model.[2][2]
Colon Cancer Nude mice with HT-29 and HCT116 xenograftsS 23906-1 (i.v.)Inhibited primary tumor growth as efficiently as irinotecan and eradicated metastases in the HCT116 model.[2][2]
Murine Colon Carcinoma Mice with C38 colon carcinomaS 23906-1 (6.25 mg/kg, i.v.)Induced tumor regression in all treated mice.[2][2]

T/C: Treated vs. Control value, a measure of antitumor efficacy.

Mechanism of Action & Signaling Pathway

The primary mechanism of action of S 23906-1 is the alkylation of DNA. Specifically, it forms covalent adducts with the N-2 amino group of guanine residues in the minor groove of DNA.[3] This interaction leads to a cascade of cellular events, ultimately resulting in cancer cell death.

G cluster_drug S 23906-1 cluster_cellular_effects Cellular Response S23906 S 23906-1 DNA_alkylation DNA Alkylation (Guanine N-2) S23906->DNA_alkylation DNA_synthesis_inhibition Inhibition of DNA Synthesis DNA_alkylation->DNA_synthesis_inhibition Cyclin_E_modulation Modulation of Cyclin E Levels DNA_alkylation->Cyclin_E_modulation S_phase_arrest Irreversible S Phase Arrest DNA_synthesis_inhibition->S_phase_arrest Cyclin_E_modulation->S_phase_arrest Apoptosis Apoptosis S_phase_arrest->Apoptosis

Caption: Proposed mechanism of action for S 23906-1 in solid tumor cells.

Experimental Workflow

The evaluation of acronycine derivatives like S 23906-1 typically follows a multi-stage process, from initial in vitro screening to in vivo validation in relevant animal models.

G cluster_workflow Experimental Workflow in_vitro_screening In Vitro Screening (e.g., Clonogenic Assay) mechanistic_studies Mechanism of Action Studies in_vitro_screening->mechanistic_studies in_vivo_efficacy In Vivo Efficacy Testing (Orthotopic Models) mechanistic_studies->in_vivo_efficacy toxicity_studies Preclinical Toxicity Evaluation in_vivo_efficacy->toxicity_studies clinical_trials Clinical Trials toxicity_studies->clinical_trials

Caption: General experimental workflow for the evaluation of acronycine derivatives.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of acronycine derivatives. Note that specific concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.

Clonogenic Assay for Cell Survival

This assay assesses the ability of a single cell to form a colony, providing a measure of cytotoxicity. S 23906-1 has shown high potency in clonogenic assays.[2][4]

Materials:

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • S 23906-1 stock solution (dissolved in a suitable solvent like DMSO)

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in methanol)

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number will depend on the plating efficiency of the cell line.

    • Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of S 23906-1 in complete medium.

    • Remove the medium from the wells and add the medium containing the desired concentrations of S 23906-1. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

    • Incubate the cells with the drug for a defined period (e.g., 24 hours).

  • Colony Formation:

    • After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.

    • Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

  • Staining and Counting:

    • Remove the medium and gently wash the wells with PBS.

    • Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.

    • Remove the methanol and add 1 mL of Crystal Violet solution to each well. Incubate for 15-30 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control)

Cell Cycle Analysis by Flow Cytometry

S 23906-1 has been shown to induce an irreversible arrest of tumor cells in the S phase of the cell cycle.[6]

Materials:

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • S 23906-1 stock solution

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of S 23906-1 (e.g., 1 µM, 2.5 µM, and 5 µM) for a specified time (e.g., 24, 48 hours).[6] Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with ice-cold PBS and centrifuge.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (can be stored for longer).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Assay using Annexin V/PI Staining

The cell cycle arrest induced by S 23906-1 is followed by cell death through apoptosis.[6]

Materials:

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA (use a gentle dissociation reagent if possible)

  • S 23906-1 stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with desired concentrations of S 23906-1 for a specified time (e.g., 48, 72 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both the culture medium (containing floating cells) and the adherent cells (using gentle trypsinization).

    • Combine the floating and adherent cells for each sample.

  • Staining:

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate at room temperature in the dark for 15 minutes.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Orthotopic Solid Tumor Models in Mice

The antitumor activity of S 23906-1 has been extensively evaluated in orthotopic models, which more accurately reflect the tumor microenvironment.[2]

General Protocol Outline (example for lung cancer):

Materials:

  • Human lung cancer cell lines (e.g., NCI-H460, A549)

  • Immunocompromised mice (e.g., nude or SCID)

  • Cell culture medium and reagents

  • Matrigel (optional, for some cell lines)

  • Surgical instruments for thoracotomy

  • S 23906-1 formulation for in vivo administration (i.v. or p.o.)

  • Vehicle control solution

  • Calipers for tumor measurement (if applicable)

  • Imaging system for monitoring tumor growth (e.g., bioluminescence if using luciferase-expressing cells)

Protocol:

  • Cell Preparation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., serum-free medium or PBS), potentially mixed with Matrigel, at a specific concentration (e.g., 1-5 x 10^6 cells in 20-50 µL).

  • Orthotopic Implantation:

    • Anesthetize the mouse.

    • Perform a left thoracotomy to expose the lung.

    • Inject the cell suspension directly into the lung parenchyma.

    • Close the surgical incision.

    • Monitor the animals for post-operative recovery.

  • Treatment:

    • Once tumors are established (can be monitored by imaging or based on a predetermined time course), randomize the mice into treatment and control groups.

    • Administer S 23906-1 at various doses (e.g., 1.56-6.25 mg/kg for i.v.) and schedules.[2] Administer the vehicle solution to the control group.

  • Monitoring and Endpoints:

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

    • Measure tumor growth over time using calipers (for subcutaneous models) or an appropriate imaging modality (for internal tumors).

    • The primary endpoint is often overall survival. The experiment is terminated when animals in the control group show signs of morbidity or when tumors reach a predetermined size.

    • At the end of the study, tumors and major organs can be harvested for histological or molecular analysis.

  • Data Analysis:

    • Compare tumor growth rates and survival times between the treated and control groups.

    • Calculate tumor growth inhibition and T/C values.

Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Acronycidine Formulation for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acronycidine is a quinoline alkaloid that, along with other acridone alkaloids, has garnered interest for its potential biological activities, including antimalarial and anticancer properties. A significant hurdle in the preclinical evaluation of this compound and its analogs is their poor aqueous solubility, which complicates the development of formulations suitable for in vivo animal studies.[1][2] This document provides detailed application notes and protocols for the formulation of this compound for oral and parenteral administration in animal models, addressing the challenges posed by its low solubility. The protocols provided are based on established methods for formulating poorly soluble acridone alkaloids and related compounds.

Physicochemical Properties and Solubility

This compound belongs to the acridone class of alkaloids, which are known for their characteristically poor water solubility.[3][4] While specific solubility data for this compound is not widely published, data for the closely related and well-studied compound, acronycine, serves as a relevant surrogate for formulation development. Acronycine is described as a yellow powder with a water solubility of less than 1 mg/mL.[1] It is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]

Table 1: Solubility Data for Acronycine (as a surrogate for this compound)

SolventSolubilityReference
Water< 1 mg/mL at 17.8 °C[1]
ChloroformSoluble[5]
DichloromethaneSoluble[5]
Ethyl AcetateSoluble[5]
DMSOSoluble[5]
AcetoneSoluble[5]

Formulation Strategies for Poorly Soluble Compounds

To overcome the challenge of poor aqueous solubility for in vivo administration, various formulation strategies can be employed. These include the use of co-solvents, surfactants, and complexing agents to create solutions or stable suspensions.

Commonly used excipients for parenteral and oral formulations of poorly soluble drugs include:

  • Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG 300/400), propylene glycol (PG).

  • Surfactants/Solubilizers: Tween-80 (polysorbate 80), Cremophor EL.

  • Suspending Agents: Methylcellulose (MC), carboxymethylcellulose (CMC).

  • Complexing Agents: Cyclodextrins (e.g., SBE-β-CD).

Recommended Formulations for In Vivo Studies

Based on established practices for acridone alkaloids and other poorly soluble compounds, the following formulations are recommended for oral and intraperitoneal administration of this compound in rodent models.

Table 2: Recommended Vehicle Compositions for this compound Formulation

Administration RouteVehicle CompositionAchievable Concentration (surrogate)Notes
Oral (p.o.) / Intraperitoneal (i.p.) Suspension 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline~2.5 mg/mL (for Acridone)A commonly used vehicle for creating a stable suspension of poorly soluble compounds. May require sonication.
Oral (p.o.) Suspension 0.5% Methylcellulose in waterDependent on particle sizeA standard vehicle for oral gavage of suspensions. Requires uniform particle size and constant agitation.
Intraperitoneal (i.p.) / Oral (p.o.) Solution Etoposide Diluent (VPD)Not specified, but sufficient for 25 mg/kg dosing in miceA co-solvent system previously used for acronycine. The exact composition may need to be optimized.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral (p.o.) or Intraperitoneal (i.p.) Administration

This protocol is adapted from a formulation used for the parent compound, acridone, and is suitable for creating a stable suspension.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound powder to achieve the final desired concentration (e.g., 2.5 mg for a 1 mL final volume at 2.5 mg/mL).

  • Initial Dissolution in DMSO: In a sterile microcentrifuge tube, add the appropriate volume of DMSO (10% of the final volume, e.g., 100 µL for a 1 mL total volume). Add the weighed this compound to the DMSO. Vortex thoroughly until the compound is fully dissolved.

  • Addition of PEG300: Add the required volume of PEG300 (40% of the final volume, e.g., 400 µL). Vortex until the solution is homogeneous.

  • Addition of Tween-80: Add the required volume of Tween-80 (5% of the final volume, e.g., 50 µL). Vortex thoroughly to ensure complete mixing.

  • Final Suspension in Saline: Add the sterile saline in a stepwise manner (45% of the final volume, e.g., 450 µL). Vortex well after each addition to maintain a uniform suspension. The final mixture should be a homogenous suspension.

  • Sonication (Optional): If precipitation occurs or to ensure a more uniform particle size, sonicate the final suspension in a water bath for 5-10 minutes.

  • Administration: Use the freshly prepared suspension for oral gavage or intraperitoneal injection. Ensure the suspension is well-mixed immediately before drawing it into the syringe for each animal.

G cluster_start Initial Dissolution cluster_cosolvents Addition of Co-solvents cluster_final Final Formulation weigh Weigh this compound dmso Dissolve in 10% DMSO weigh->dmso Vortex peg Add 40% PEG300 dmso->peg Vortex tween Add 5% Tween-80 peg->tween Vortex saline Add 45% Saline tween->saline Vortex sonicate Sonicate (Optional) saline->sonicate administer Administer to Animal sonicate->administer

Caption: Workflow for preparing an this compound suspension.

Protocol 2: Preparation of this compound Suspension for Oral Gavage using Methylcellulose

This protocol is a standard method for preparing suspensions for oral administration.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

  • Sterile beakers or tubes

Procedure:

  • Weigh this compound: Weigh the required amount of this compound for the desired final concentration and volume.

  • Particle Size Reduction (Optional but Recommended): To improve suspension stability, reduce the particle size of the this compound powder by gently grinding it with a mortar and pestle.

  • Wetting the Powder: In a small beaker or tube, add a small volume of the 0.5% methylcellulose solution to the this compound powder to form a paste. Mix thoroughly to ensure all particles are wetted.

  • Gradual Dilution: Gradually add the remaining volume of the 0.5% methylcellulose solution to the paste while continuously stirring with a stir bar on a stir plate.

  • Homogenization: Continue stirring for at least 15-30 minutes to ensure a uniform suspension. A homogenizer can also be used for this step.

  • Administration: Keep the suspension under constant agitation (e.g., on a stir plate) during dosing to prevent settling and ensure each animal receives a consistent dose.

Biological Context: Acridone Alkaloids and the ERK/MAPK Signaling Pathway

Acridone alkaloids have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of the Extracellular signal-regulated kinase (ERK) pathway, which is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial for regulating cell proliferation, differentiation, and survival. Dysregulation of the ERK/MAPK pathway is a common feature in many cancers, making it an important target for anticancer agents. The binding of acridone alkaloids can inhibit key kinases in this pathway, leading to the induction of apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates This compound This compound This compound->ERK inhibits GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellResponse Cellular Response (Proliferation, Survival) GeneExpression->CellResponse

Caption: Inhibition of the ERK/MAPK pathway by this compound.

Safety and Handling

This compound is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All formulation procedures should be performed in a well-ventilated area or a chemical fume hood. Researchers should consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information. When administering formulations to animals, appropriate animal handling and dosing techniques should be followed in accordance with institutional guidelines and regulations.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Acronycidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acronycidine is a naturally occurring acridone alkaloid found in various plant species, notably in the family Rutaceae. It has garnered interest within the scientific community for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant materials and pharmaceutical formulations is crucial for research, quality control, and drug development purposes. This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method is based on established principles for the analysis of acridone alkaloids and is designed to be robust and reproducible. While a specific validated method for this compound is not publicly available, this protocol provides a strong foundation for method development and validation.

Principle

This method utilizes a reverse-phase C18 column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of acetonitrile and water allows for the efficient separation of the analyte. Detection is achieved using a UV detector, leveraging the chromophoric nature of the acridone scaffold. Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration of a reference standard.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: this compound reference standard (purity ≥98%), methanol (HPLC grade for sample preparation).

  • Filters: 0.45 µm syringe filters for sample and mobile phase filtration.

2. Chromatographic Conditions

A proposed set of chromatographic conditions is provided in the table below. These parameters may require optimization for specific HPLC systems and sample matrices.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 70-30% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm or 390 nm

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation (from Plant Material)

  • Extraction:

    • Weigh 1 g of dried and powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Solid-Phase Extraction - SPE):

    • Reconstitute the dried extract in 5 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 10% methanol in water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 10% methanol in water to remove polar impurities.

    • Elute the this compound-containing fraction with 10 mL of 80% methanol in water.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

5. Method Validation Protocol

This proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be evaluated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A minimum of five concentrations should be used.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by performing recovery studies on samples spiked with known amounts of the analyte at three different concentration levels (low, medium, and high).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

The quantitative data obtained from the method validation should be summarized in the following tables for clear comparison and evaluation.

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
1
5
10
25
50
100
Regression Equation \multicolumn{3}{c}{y = mx + c}
Correlation Coefficient (r²) \multicolumn{3}{c}{}

Table 2: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery%RSD (n=3)
Low
Medium
High

Table 3: Precision Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
Low
Medium
High

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD (S/N = 3)
LOQ (S/N = 10)

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Quantification plant_material Dried Plant Material extraction Solvent Extraction (Methanol, Sonication) plant_material->extraction ref_std This compound Reference Standard stock_sol Prepare Stock Solution (1000 µg/mL in Methanol) ref_std->stock_sol spe Solid-Phase Extraction (C18 Cartridge) extraction->spe working_std Prepare Working Standards (1-100 µg/mL) stock_sol->working_std final_sample Final Sample Solution spe->final_sample final_std Final Standard Solutions working_std->final_std hplc_injection Inject into HPLC System final_sample->hplc_injection final_std->hplc_injection chrom_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_separation uv_detection UV Detection (254 nm or 390 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

The proposed RP-HPLC method provides a reliable and robust framework for the quantification of this compound in various samples. Adherence to the detailed experimental protocol and thorough method validation according to ICH guidelines will ensure the generation of accurate and precise analytical data. This application note serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Troubleshooting & Optimization

Technical Support Center: Acronycidine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield challenges during the chemical synthesis of Acronycidine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low yield in the initial condensation of anthranilic acid and phloroglucinol.

  • Question: Why is the yield of the tricyclic acridone derivative low in the first step?

    • Potential Cause 1: Incomplete reaction. The condensation reaction requires high temperatures and prolonged reaction times to proceed to completion.

      • Solution: Ensure the reaction mixture is refluxed at 160°C for at least 18 hours as specified in high-yield protocols.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials.

    • Potential Cause 2: Impure starting materials. The purity of the anthranilic acid derivative is crucial for a clean reaction and good yield.

      • Solution: Purify the commercially available anthranilic acid if necessary. A common purification method involves dissolving it in a hot sodium carbonate solution, treating with decolorizing carbon, and re-precipitating with hydrochloric acid.

    • Potential Cause 3: Inefficient water removal. The condensation reaction produces water, which can inhibit the reaction if not effectively removed.

      • Solution: Using a high-boiling solvent like 1-hexanol helps to drive off water. A Dean-Stark apparatus can also be employed for azeotropic removal of water.

    • Potential Cause 4: Suboptimal catalyst concentration. While p-toluenesulfonic acid (TsOH) is an effective catalyst, an incorrect amount can lead to side reactions or an incomplete reaction.

      • Solution: Use the recommended catalytic amount (e.g., 0.05 equivalents) of TsOH.[1] Titrate the starting materials if there is uncertainty about their purity to ensure accurate catalyst loading.

Issue 2: Poor regioselectivity during the annulation step to form the tetracyclic core.

  • Question: My annulation reaction is producing a mixture of isomers, leading to a low yield of the desired tetracyclic acridone. How can I improve regioselectivity?

    • Potential Cause: Non-selective reaction conditions. The annulation of the 1,3-dihydroxyacridone derivative with an isoprenyl source can occur at different positions if not properly directed.

      • Solution: Employ a directing group strategy. For instance, using titanium isopropoxide can mediate the reaction through intramolecular hydrogen bonding, leading to a highly regioselective mono-annulation.[1]

    • Potential Cause: Incorrect choice of isoprenyl source. The reactivity of the isoprenylating agent can affect the selectivity of the reaction.

      • Solution: Prenal (3-methyl-2-butenal) in the presence of a Lewis acid like titanium isopropoxide has been shown to be effective for this transformation.[1]

Issue 3: Incomplete N-methylation in the final step to yield this compound.

  • Question: The final N-methylation step is sluggish and results in a low yield of this compound. What can I do to improve this?

    • Potential Cause 1: Weak base or methylating agent. Incomplete deprotonation of the acridone nitrogen or a less reactive methylating agent can lead to an incomplete reaction.

      • Solution: Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation of the precursor.[1] Methyl iodide (MeI) is a highly effective methylating agent for this purpose.[1]

    • Potential Cause 2: Suboptimal reaction temperature. The reaction may be too slow at lower temperatures.

      • Solution: While the initial deprotonation with NaH is typically performed at 0°C, the subsequent methylation with MeI can be stirred at room temperature for several hours (e.g., 8 hours) to ensure completion.[1]

    • Potential Cause 3: Presence of moisture. Sodium hydride is highly reactive with water, and any moisture in the reaction will quench the base and prevent deprotonation.

      • Solution: Ensure all glassware is thoroughly dried, and use an anhydrous solvent like dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound using modern methods?

A1: Recent modular and flexible three-step synthetic strategies have reported improved overall yields for Acronycine and noracronycine compared to previously reported approaches.[1][2] While specific numbers can vary, these modern methods aim for high efficiency in each step.

Q2: Are there alternative synthetic strategies to the three-step condensation-annulation-methylation route?

A2: Yes, other reported approaches for the synthesis of the acridone core include Friedel-Crafts reactions of electron-rich arenes under strongly acidic conditions and Claisen rearrangement-based methods.[3] However, the three-step method starting from commercially available anthranilic acid and phenol derivatives is often favored for its efficiency and high yield.[1][2]

Q3: How critical is the purification of intermediates to the final yield?

A3: Purification of intermediates is highly critical. Impurities from one step can interfere with subsequent reactions, leading to the formation of side products and a significant reduction in the overall yield. Column chromatography is often employed to purify the intermediates to ensure the high purity required for the next step.

Q4: Can this synthetic methodology be applied to create analogues of this compound?

A4: Yes, the modular nature of the three-step synthesis allows for the use of different substituted anthranilic acids and phenol derivatives to create a variety of this compound analogues.[1][2] This is particularly valuable in drug development for structure-activity relationship (SAR) studies.[4]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for a High-Yield this compound Synthesis.

StepReactionKey ReagentsSolventTemperatureTimeYield
1CondensationAnthranilic acid, Phloroglucinol, p-TsOH1-Hexanol160°C (reflux)18 hHigh
2Annulation1,3-Dihydroxyacridone derivative, Prenal, Titanium isopropoxideDichloromethaneRoom Temp.12 hHigh
3MethylationTetracyclic acridone precursor, NaH, MeIDMF0°C to Room Temp.8 hQuantitative

Experimental Protocols

Protocol 1: Synthesis of the Tricyclic Acridone Derivative (Step 1)

  • To a solution of an anthranilic acid derivative (1.0 equiv) and phloroglucinol (1.0 equiv) in 1-hexanol, add p-toluenesulfonic acid (0.05 equiv).

  • Reflux the reaction mixture at 160°C for 18 hours. The solution will turn deep orange, and a greenish-yellow precipitate will form upon completion.

  • Cool the reaction mixture to room temperature and add n-hexane.

  • Filter the resulting precipitate and wash with hexane and dichloromethane to remove the 1-hexanol.

  • Dry the solid under vacuum to obtain the tricyclic acridone derivative.

Protocol 2: Synthesis of the Tetracyclic Acridone Core (Step 2)

  • Dissolve the tricyclic acridone derivative from Step 1 in an appropriate solvent like dichloromethane.

  • Add titanium isopropoxide and stir the mixture.

  • Add prenal dropwise to the solution.

  • Stir the reaction at room temperature for approximately 12 hours, monitoring by TLC.

  • Upon completion, quench the reaction and purify the product using column chromatography.

Protocol 3: Synthesis of this compound (N-methylation - Step 3)

  • To a solution of the tetracyclic acridone precursor (1.0 equiv) in anhydrous DMF at 0°C, add sodium hydride (3 equiv) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add methyl iodide (3 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with an ice-cold saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography to obtain this compound.[1]

Visualizations

Acronycidine_Synthesis_Pathway A Anthranilic Acid + Phloroglucinol B Tricyclic Acridone Derivative A->B Condensation (p-TsOH, 160°C) C Tetracyclic Acridone Precursor B->C Annulation (Prenal, Ti(OiPr)4) D This compound C->D Methylation (NaH, MeI)

Caption: High-level overview of the three-step this compound synthesis pathway.

Troubleshooting_Workflow Start Low Yield Observed Step Identify Problematic Reaction Step Start->Step P1 Condensation Step->P1 P2 Annulation Step->P2 P3 Methylation Step->P3 C1 Check Reaction Time & Temperature P1->C1 C2 Verify Reagent Purity P1->C2 C4 Optimize Catalyst Loading P1->C4 C5 Confirm Regioselectivity P2->C5 C3 Ensure Anhydrous Conditions P3->C3 C6 Use Strong Base & Alkylating Agent P3->C6 End Yield Improved C1->End C2->End C3->End C4->End C5->End C6->End

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

Problem_Cause_Solution Problem Problem Low Yield in Condensation Causes Potential Causes Incomplete Reaction Impure Reagents Inefficient Water Removal Problem->Causes is caused by Solutions Solutions Increase Reaction Time/Temp Purify Starting Materials Use Dean-Stark/High-Boiling Solvent Causes->Solutions is resolved by

Caption: Relationship between a problem, its potential causes, and solutions.

References

Technical Support Center: Optimizing Reaction Conditions for Acronycidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of Acronycidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the acridone core of this compound derivatives?

A1: The two most prevalent methods for constructing the tricyclic acridone scaffold are the Ullmann condensation and the Friedländer annulation.

  • Ullmann Condensation: This method involves the copper-catalyzed reaction of an anthranilic acid derivative with an aryl halide.[1][2][3] It is a widely used method for forming the N-aryl bond necessary for the acridone ring system.

  • Friedländer Annulation: This approach involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive methylene group.[4][5][6] Various catalysts, including acids and bases, can be employed to promote this reaction.

Q2: I am observing low yields in my Ullmann condensation for the synthesis of the N-arylanthranilic acid precursor. What are some common causes and solutions?

A2: Low yields in Ullmann condensations are a frequent issue. Here are some troubleshooting steps:

  • Copper Catalyst: The nature and quality of the copper catalyst are critical. "Activated" copper powder or the use of copper(I) salts like CuI are common.[1] Ensure your copper catalyst is fresh and active. The use of ligands such as 1,10-phenanthroline can improve catalyst performance.[7]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically required.[1] Ensure your solvent is dry, as moisture can deactivate the catalyst and interfere with the reaction.

  • Temperature: Ullmann reactions often require high temperatures, sometimes exceeding 210°C.[1] Ensure your reaction is reaching and maintaining the optimal temperature.

  • Base: The choice and amount of base (e.g., K₂CO₃, K₃PO₄) are important for neutralizing the generated acid and promoting the reaction.[7]

  • Side Reactions: A common side product is the dehalogenated starting material (e.g., des-bromo thiophene).[7] This can be due to impurities or suboptimal reaction conditions. Optimizing the catalyst, ligand, and temperature may help minimize this.

Q3: How can I improve the regioselectivity of the Friedländer annulation when using unsymmetrical ketones?

A3: Regioselectivity in the Friedländer reaction can be a challenge. The direction of enolization of the ketone determines the substitution pattern of the resulting acridine.

  • Catalyst Choice: The type of catalyst can influence regioselectivity. Both acid and base catalysts are used, and their choice can favor the formation of one regioisomer over the other.[5] Experimenting with different catalysts (e.g., p-TsOH, KOH) is recommended.

  • Reaction Conditions: Temperature and reaction time can also affect the regiochemical outcome.

  • Protecting Groups: In some cases, using a protecting group strategy on one of the alpha-carbons of the ketone can direct the cyclization to the desired position.

Q4: What are the best practices for N-methylation of the acridone nitrogen?

A4: N-methylation is a key step in the synthesis of many this compound derivatives. A common and effective method is the use of a strong base followed by a methylating agent.

  • Reagents: A typical procedure involves the use of sodium hydride (NaH) as a base to deprotonate the acridone nitrogen, followed by the addition of methyl iodide (MeI) as the methylating agent.[8]

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) are suitable for this reaction.[8]

  • Temperature: The deprotonation is often carried out at 0°C, and the methylation is then allowed to proceed at room temperature.[8]

  • Troubleshooting: Incomplete methylation can occur. Ensure the use of a sufficient excess of both the base and the methylating agent. The reaction time can also be extended to drive it to completion.

Q5: I am having difficulty with the O-demethylation of a methoxy-substituted this compound derivative using BBr₃. What could be the issue?

A5: Boron tribromide (BBr₃) is a powerful reagent for cleaving aryl methyl ethers, but the reaction requires careful control.

  • Stoichiometry: A common pitfall is using an insufficient amount of BBr₃. It is generally recommended to use at least one equivalent of BBr₃ per ether group.[9] For molecules containing other basic functional groups (e.g., nitriles, esters), additional equivalents of BBr₃ may be necessary.[9]

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0°C to room temperature) in a solvent like dichloromethane (DCM).[8][10] Running the reaction at too high a temperature can lead to side reactions and decomposition.

  • Reaction Time: The reaction time can vary depending on the substrate. Monitoring the reaction by TLC is crucial to determine the point of completion.

  • Work-up: The work-up procedure is critical to hydrolyze the boron intermediates and isolate the desired phenol. Quenching with a saturated aqueous solution of NaHCO₃ is a common method.[8]

Troubleshooting Guides

Guide 1: Low Yield in Ullmann Condensation for N-Arylanthranilic Acid Synthesis
Symptom Possible Cause Suggested Solution
Low to no product formation Inactive copper catalystUse freshly purchased or activated copper powder. Consider using a soluble copper(I) salt like CuI with a ligand (e.g., 1,10-phenanthroline).[7]
Presence of moistureUse anhydrous solvent and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient temperatureMonitor the internal reaction temperature to ensure it reaches the optimal level (often >200°C).[1]
Significant amount of dehalogenated starting material Suboptimal catalyst/ligand ratioTitrate the amount of ligand relative to the copper catalyst to find the optimal ratio.
Reaction temperature too high or too lowOptimize the reaction temperature. Sometimes a lower temperature for a longer duration can minimize side reactions.
Reaction stalls before completion Catalyst deactivationAdd a fresh portion of the copper catalyst.
Insufficient baseEnsure at least stoichiometric amounts of a suitable base (e.g., K₂CO₃, K₃PO₄) are used.
Guide 2: Poor Yield or Side Product Formation in Friedländer Annulation
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inappropriate catalystScreen different acid (e.g., p-TsOH, H₂SO₄) and base (e.g., KOH, piperidine) catalysts.[5]
Insufficient reaction temperatureGradually increase the reaction temperature while monitoring for product formation and decomposition.
Formation of undesired regioisomer Non-selective enolizationExperiment with both acid and base catalysis, as they can favor different enolates.[5] Consider a protecting group strategy if possible.
Polymerization or decomposition of starting materials Reaction conditions too harshReduce the reaction temperature or use a milder catalyst.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of the Tricyclic Acridone Core via Ullmann Condensation

This protocol is adapted from a general procedure for the synthesis of 1,3-dihydroxyacridone derivatives.[8]

  • To a solution of the anthranilic acid derivative (1.0 equiv) and the appropriate aryl halide (1.0-1.2 equiv) in a high-boiling solvent (e.g., 1-hexanol), add the copper catalyst (e.g., CuI, 0.1 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Heat the reaction mixture to reflux (e.g., 160°C) for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add an acidic solution (e.g., 1M HCl) to precipitate the N-arylanthranilic acid product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • For the subsequent cyclization to the acridone, the N-arylanthranilic acid can be heated in a dehydrating agent such as polyphosphoric acid (PPA) or a mixture of P₂O₅ and methanesulfonic acid.[2][8]

Protocol 2: N-Methylation of the Acridone Core

This protocol is based on the N-methylation of a tetracyclic acridone derivative.[8]

  • To a solution of the acridone derivative (1.0 equiv) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv) portion-wise at 0°C under an inert atmosphere.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add methyl iodide (MeI, 3.0 equiv) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of an ice-cold saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: O-Demethylation of Methoxy-Substituted Acridone Derivatives

This protocol is adapted from a general procedure for the demethylation of aryl methyl ethers.[8][10]

  • To a solution of the methoxy-substituted acridone derivative (1.0 equiv) in anhydrous dichloromethane (DCM), add a solution of boron tribromide (BBr₃, 1.5 equiv per methoxy group) in DCM dropwise at 0°C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 10-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Ullmann_Condensation_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_cyclization Cyclization A Anthranilic Acid Derivative G N-Arylanthranilic Acid Intermediate A->G Ullmann Condensation B Aryl Halide B->G C Copper Catalyst (e.g., CuI) C->G D Base (e.g., K2CO3) D->G E High-Boiling Solvent (e.g., 1-Hexanol) E->G F Reflux (e.g., 160°C) F->G I Acridone Product G->I Intramolecular Cyclization H Dehydrating Agent (e.g., PPA) H->I

Caption: Workflow for Ullmann Condensation and Cyclization to Acridone.

Friedlander_Annulation_Workflow cluster_reactants Reactants cluster_reagents Catalyst cluster_conditions Conditions J 2-Aminoaryl Ketone/Aldehyde N Acridine/Acridone Product J->N Friedländer Annulation K Compound with Active Methylene Group K->N L Acid or Base (e.g., p-TsOH or KOH) L->N M Heating M->N

Caption: General Workflow for Friedländer Annulation.

Acridone_Modification_Workflow cluster_n_methylation N-Methylation cluster_o_demethylation O-Demethylation O Acridone Q N-Methyl Acridone O->Q Methylation P 1. NaH, DMF, 0°C 2. MeI, RT P->Q R Methoxy-Acridone T Hydroxy-Acridone R->T Demethylation S BBr3, DCM, 0°C to RT S->T

Caption: Key Modification Reactions for this compound Derivatives.

References

Troubleshooting Acronycidine solubility issues for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with acronycidine in bioassays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating after dilution in my aqueous cell culture medium. What is causing this?

A1: This is a common issue for poorly water-soluble compounds like this compound. This compound is readily soluble in 100% DMSO but becomes significantly less soluble as the percentage of aqueous solution increases. The precipitation is due to the compound crashing out of the solution when the solvent composition changes to a less favorable one (i.e., a higher water content).

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity and other off-target effects. However, the tolerance can be cell-line dependent, so it is advisable to run a DMSO toxicity control for your specific cell line.

Q3: How can I prepare my this compound stock solution to minimize precipitation upon dilution?

A3: Preparing a highly concentrated stock solution in 100% DMSO is the first step. When diluting into your aqueous buffer or media, it is crucial to do so in a stepwise manner. Avoid adding a small volume of the highly concentrated DMSO stock directly into a large volume of aqueous solution. Instead, perform serial dilutions, potentially using intermediate solutions with decreasing concentrations of DMSO. Vigorous vortexing or mixing immediately after each dilution step is critical.

Q4: I am still observing precipitation even with careful dilution. What other strategies can I try?

A4: If precipitation persists, consider the following:

  • Warm the diluent: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock can sometimes help maintain solubility.

  • Increase the volume of the intermediate dilution step: A larger intermediate volume can help to better disperse the compound before the final dilution.

  • Sonication: Briefly sonicating the solution after dilution can help to break up small precipitates and re-dissolve the compound. Use a bath sonicator to avoid heating the sample.

  • Use of a co-solvent: In some cases, a small percentage of another organic solvent, like ethanol, in your intermediate dilution step might improve solubility. However, the combined effect of multiple solvents on your cells must be evaluated.

Q5: Is there an alternative to DMSO for dissolving this compound?

A5: While DMSO is the most common solvent for acridone alkaloids, ethanol can also be used.[1] However, the solubility in ethanol might be lower than in DMSO. If using ethanol, similar precautions regarding final concentration and dilution techniques should be taken to avoid precipitation. For any new solvent, it is essential to perform a vehicle control to assess its impact on the bioassay.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Alkaloids
Compound/ClassWaterDMSOEthanolOther Organic Solvents
This compound (Acronycine) Poor/Insoluble[2][3][4]Soluble[5]Soluble[2]Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone[5]
General Alkaloids Generally Insoluble (as free bases)[6][7][8][9]Soluble[6]Soluble[7][9]Soluble in various organic solvents[6][7][9]
Alkaloid Salts Generally Soluble[6][7][9][10]Sparingly SolubleSoluble[7][10]Generally Insoluble[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The exact concentration will depend on the empirically determined solubility.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath or sonicate for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium or buffer. For example, add 2 µL of a 10 mM stock solution to 98 µL of pre-warmed (37°C) medium to get a 200 µM intermediate solution. Vortex immediately and vigorously.

  • Final Dilution: Add the desired volume of the intermediate dilution to your assay wells containing cells and medium to achieve the final desired concentration. Gently mix the contents of the wells.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay wells is below the toxicity limit for your cell line (typically <0.5%).

Mandatory Visualizations

This compound Experimental Workflow

Acronycidine_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C dissolve->store thaw Thaw Stock store->thaw intermediate Intermediate Dilution in warm medium thaw->intermediate final Final Dilution in assay plate intermediate->final incubate Incubate Cells final->incubate readout Measure Endpoint incubate->readout

Caption: Workflow for preparing this compound for bioassays.

Signaling Pathway of this compound

This compound and its derivatives are known to act as DNA topoisomerase II inhibitors.[11][12][13] These compounds intercalate into the DNA and stabilize the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, cell cycle arrest, and ultimately apoptosis.[3][14][15]

Acronycidine_Pathway This compound This compound DNA Nuclear DNA This compound->DNA Intercalation CleavageComplex Stabilized TopoII-DNA Cleavage Complex This compound->CleavageComplex Stabilization DNA->CleavageComplex TopoII Topoisomerase II TopoII->CleavageComplex DSB DNA Double-Strand Breaks CleavageComplex->DSB Prevents Re-ligation CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound's mechanism of action via Topoisomerase II inhibition.

References

Technical Support Center: Acronycidine Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Acronycidine in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, an acridine alkaloid, can be influenced by several factors. Based on the general principles of drug stability, the most critical factors to consider are:

  • pH: this compound's chemical structure contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This can affect its solubility and susceptibility to hydrolytic degradation.

  • Light: Many acridine-based compounds are known to be photosensitive. Exposure to light, especially UV radiation, can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to oxidative degradation of the molecule.[2]

  • Solvent: The choice of solvent can significantly impact the solubility and stability of this compound. While it has poor water solubility, the use of organic co-solvents may be necessary, but their purity and potential for degradation should be considered.[3]

Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?

A2: A color change in your this compound solution is a common indicator of chemical degradation. Acronycine itself is a yellow powder, and alterations in its chromophore system due to degradation can result in a visible color shift. This is often linked to oxidation or photodegradation. It is crucial to investigate the cause by analyzing the solution for the presence of degradation products.

Q3: My this compound solution is showing precipitation. What steps can I take to resolve this?

A3: Precipitation of this compound from a solution can be due to several factors:

  • Poor Solubility: this compound has low water solubility.[3] If you are working with aqueous-based buffers, the concentration may have exceeded its solubility limit.

  • pH Shift: A change in the pH of the solution can alter the ionization state of this compound, potentially reducing its solubility and causing it to precipitate.

  • Solvent Evaporation: If you are using a volatile organic co-solvent, its evaporation over time can increase the relative concentration of the aqueous component, leading to precipitation.

  • Degradation: The degradation products of this compound may be less soluble than the parent compound, leading to their precipitation.

To address this, consider adjusting the pH of your solution, using a higher proportion of a suitable organic co-solvent (such as DMSO or ethanol), or preparing fresh solutions more frequently.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Potency/Activity Chemical degradation of this compound.- Confirm the identity and purity of your this compound stock. - Prepare fresh solutions before each experiment. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. - Perform a stability study under your experimental conditions to determine the rate of degradation.
Appearance of New Peaks in HPLC/LC-MS Formation of degradation products.- Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. - Use a stability-indicating analytical method to separate and quantify this compound and its degradants. - Characterize the structure of the new peaks using techniques like high-resolution mass spectrometry (HRMS) and NMR.
Inconsistent Experimental Results Instability of this compound in the experimental medium.- Evaluate the stability of this compound in your specific cell culture media or buffer system. - Consider the potential for enzymatic degradation if working with biological matrices.[4] - Minimize the incubation time of this compound in the experimental medium where possible.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the stock solution in a hot air oven at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.

3. Sample Analysis:

  • At various time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (60°C) stock->thermal Expose to photo Photolytic (UV/Vis Light) stock->photo Expose to hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Generate Chromatograms

Caption: Workflow for conducting forced degradation studies on this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.

1. Column and Mobile Phase Selection:

  • Column: A C18 column is a common starting point for the separation of small organic molecules.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to achieve good peak shape and resolution.

2. Method Optimization:

  • Inject a mixture of the stressed samples (from the forced degradation study) into the HPLC system.

  • Adjust the gradient profile, flow rate, and mobile phase composition to achieve baseline separation of this compound from all degradation peaks.

3. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.

  • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Logical Relationship for HPLC Method Development

HPLC_Method_Development start Start: Need for Stability-Indicating Method select_column Select HPLC Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (Aqueous Buffer + Organic Solvent) select_column->select_mobile_phase optimize Optimize Method Parameters (Gradient, Flow Rate, pH) select_mobile_phase->optimize validate Validate Method (ICH Guidelines) optimize->validate Achieve Good Separation end_method Final Stability-Indicating Method validate->end_method

Caption: Logical flow for developing a stability-indicating HPLC method.

Data Presentation

The following table provides a hypothetical summary of stability data for this compound under various conditions. Actual data will need to be generated experimentally.

Condition Time (hours) This compound Remaining (%) Major Degradation Products Observed
0.1 N HCl (60°C)2475.2DP1, DP2
0.1 N NaOH (60°C)2460.5DP3, DP4
3% H₂O₂ (RT)2485.1DP5
60°C2492.8Minor degradation
UV Light2470.3DP6, DP7

DP = Degradation Product

This technical support center provides a foundational guide for addressing the stability of this compound in solution. For specific experimental challenges, it is recommended to consult relevant literature and perform thorough in-house validation.

References

Technical Support Center: Overcoming Acronycidine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Acronycidine in cancer cell lines.

Troubleshooting Guides

Problem 1: Decreased Sensitivity to this compound (Increased IC50)

Possible Cause 1: Increased Drug Efflux

Many cancer cells develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.[1][2][3] Acridone derivatives have been shown to interact with and modulate the activity of these efflux pumps.[1][2][4]

Troubleshooting Steps:

  • Assess P-gp Expression:

    • Western Blot: Compare P-gp protein levels in your resistant cell line to the parental (sensitive) cell line. A significant increase in the resistant line is a strong indicator of this resistance mechanism.

    • Immunofluorescence: Visualize P-gp localization and expression levels.

  • Functional Efflux Assay:

    • Use a fluorescent substrate of P-gp, such as Rhodamine 123.

    • Incubate both sensitive and resistant cells with Rhodamine 123.

    • Measure intracellular fluorescence over time using flow cytometry or a fluorescence plate reader. Reduced accumulation of the dye in resistant cells suggests increased efflux.

  • Co-treatment with a P-gp Inhibitor:

    • Treat your resistant cells with this compound in combination with a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A).

    • A significant decrease in the IC50 of this compound in the presence of the inhibitor confirms the involvement of P-gp in the observed resistance.

Possible Cause 2: Altered Drug Target or Enhanced DNA Repair

This compound and its analogues are known to exert their cytotoxic effects by alkylating DNA.[5][6][7][8][9] Enhanced DNA repair mechanisms can therefore lead to resistance.

Troubleshooting Steps:

  • Assess DNA Damage:

    • Perform a comet assay (single-cell gel electrophoresis) to visualize DNA damage in sensitive versus resistant cells after this compound treatment. Resistant cells may show less DNA fragmentation.

    • Use immunofluorescence to detect markers of DNA double-strand breaks, such as γH2AX foci. A lower number of foci in resistant cells could indicate either reduced drug-target engagement or more efficient repair.

  • Investigate DNA Repair Pathway Activation:

    • Western Blot: Analyze the expression levels of key proteins involved in DNA repair pathways (e.g., BRCA1, RAD51 for homologous recombination; XRCC1, PARP1 for base excision repair). Upregulation of these proteins in resistant cells may be a contributing factor.

  • Combination Therapy with DNA Repair Inhibitors:

    • Co-treat resistant cells with this compound and a PARP inhibitor (e.g., Olaparib).

    • Synergistic cell killing would suggest that the resistant cells are reliant on PARP-mediated DNA repair for survival.

Problem 2: No Response to Combination Therapy

Possible Cause: Activation of Pro-Survival Signaling Pathways

Cancer cells can activate alternative signaling pathways to evade drug-induced apoptosis. The PI3K/Akt and MAPK/ERK pathways are commonly implicated in drug resistance.[10][11][12][13][14][15][16]

Troubleshooting Steps:

  • Profile Key Signaling Pathways:

    • Western Blot: Compare the phosphorylation status (activation) of key proteins in the PI3K/Akt (e.g., p-Akt, p-mTOR) and MAPK/ERK (e.g., p-ERK, p-MEK) pathways between sensitive and resistant cells, both at baseline and after this compound treatment. Constitutive activation or increased activation upon drug treatment in resistant cells suggests their involvement.

  • Targeted Combination Therapy:

    • Based on the signaling profile, combine this compound with a specific inhibitor of the activated pathway (e.g., a PI3K inhibitor like Wortmannin, or a MEK inhibitor like Trametinib).[17][18][19][20][21][22]

    • A synergistic effect would validate the role of that pathway in resistance.

Frequently Asked Questions (FAQs)

Q1: My cells have become resistant to this compound. How do I confirm this and quantify the level of resistance?

A1: To confirm and quantify resistance, you need to determine the half-maximal inhibitory concentration (IC50) of this compound in both your suspected resistant cell line and the original, sensitive parental cell line.[23][24][25][26][27] A significantly higher IC50 value in the suspected resistant line confirms resistance. The resistance index (RI) can be calculated as follows:

RI = IC50 (Resistant Line) / IC50 (Sensitive Line)

An RI greater than 2 is generally considered indicative of resistance.

Illustrative IC50 Data for this compound:

Cell Line IC50 (µM) Resistance Index (RI)
Parental (Sensitive) 2.5 -

| this compound-Resistant | 25.0 | 10 |

Q2: How can I generate an this compound-resistant cell line for my studies?

A2: An this compound-resistant cell line can be generated by continuous exposure of the parental cell line to gradually increasing concentrations of the drug.[28][29][30][31]

Protocol for Generating a Resistant Cell Line:

  • Determine the initial IC50: First, determine the IC50 of this compound for your parental cell line.

  • Initial Treatment: Start by treating the cells with a low concentration of this compound (e.g., the IC10 or IC20).

  • Stepwise Dose Escalation: Once the cells have recovered and are growing steadily, increase the this compound concentration in the culture medium. This is typically done in a stepwise manner, for example, by doubling the concentration at each step.

  • Monitoring and Maintenance: Monitor the cells for signs of recovery and stable growth at each concentration. This process can take several months.

  • Characterization: Once a resistant population is established (e.g., can tolerate a concentration at least 10-fold higher than the initial IC50), characterize the resistant phenotype by re-evaluating the IC50 and investigating the underlying resistance mechanisms.

Q3: What are the most likely signaling pathways involved in this compound resistance?

A3: While specific pathways for this compound resistance are not yet fully elucidated, based on resistance mechanisms to other DNA alkylating agents and acridine derivatives, the following are strong candidates:

  • PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway that can be upregulated to overcome drug-induced apoptosis.[12][13][14][15][16]

  • MAPK/ERK Pathway: This pathway is also crucial for cell proliferation and survival and has been implicated in resistance to various cancer therapies.[11][32][33]

Q4: Are there any known combination therapies that can overcome this compound resistance?

A4: While specific combination therapies for this compound are not well-documented, based on the likely mechanisms of resistance, the following strategies are rational approaches:

  • Combination with Efflux Pump Inhibitors: If resistance is mediated by P-gp, co-administration with a P-gp inhibitor can restore sensitivity.

  • Combination with DNA Repair Inhibitors: For resistance involving enhanced DNA repair, combining this compound with a PARP inhibitor may be effective.

  • Combination with Signaling Pathway Inhibitors: If the PI3K/Akt or MAPK/ERK pathways are activated in resistant cells, combining this compound with inhibitors of these pathways is a logical strategy to explore.[10][18][19][20][21][22]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot for Protein Expression/Phosphorylation
  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp, anti-p-Akt, anti-p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

cluster_0 Drug Efflux Resistance Acronycidine_in This compound (intracellular) Pgp P-glycoprotein (Efflux Pump) Acronycidine_in->Pgp Binding Acronycidine_out This compound (extracellular) Pgp->Acronycidine_out Efflux

Caption: this compound Efflux by P-glycoprotein.

cluster_1 Pro-Survival Signaling Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/Akt Pro-Survival Pathway.

cluster_workflow Troubleshooting Workflow start Decreased this compound Sensitivity Observed q1 Assess P-gp Expression & Function start->q1 a1_yes P-gp Overexpressed/ Hyperactive q1->a1_yes Yes q2 Assess DNA Damage & Repair Pathways q1->q2 No sol1 Co-treat with P-gp Inhibitor a1_yes->sol1 end Resistance Mechanism Identified & Addressed sol1->end a2_yes Enhanced DNA Repair q2->a2_yes Yes q3 Profile Pro-Survival Signaling (PI3K/MAPK) q2->q3 No sol2 Co-treat with DNA Repair Inhibitor a2_yes->sol2 sol2->end a3_yes Pathway(s) Activated q3->a3_yes Yes sol3 Co-treat with Pathway Inhibitor a3_yes->sol3 sol3->end

Caption: Logical Troubleshooting Workflow.

References

Optimizing column chromatography for Acronycidine purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of column chromatography for Acronycidine purification. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for this compound purification?

A1: The most common stationary phase for the purification of alkaloids like this compound is silica gel (SiO₂).[1] Alumina (Al₂O₃) can also be used, particularly if the compound is sensitive to the acidic nature of silica gel.[2] For more challenging separations, reversed-phase chromatography using C18-bonded silica is an option. The choice of stationary phase will depend on the polarity of the impurities you are trying to remove.

Q2: How do I select an appropriate mobile phase for this compound purification?

A2: Mobile phase selection is critical for successful separation. A good starting point is to use thin-layer chromatography (TLC) to screen different solvent systems.[1] For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate, acetone, or dichloromethane) is typically used.[2][3] The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. For this compound, which is a moderately polar compound, a gradient elution from a less polar to a more polar solvent system is often effective.

Q3: What is the ideal ratio of stationary phase to crude sample?

A3: For silica gel column chromatography, a general rule of thumb is a ratio between 20:1 to 100:1 of stationary phase weight to the dry weight of the crude extract.[1] The exact ratio depends on the difficulty of the separation. If the components in your mixture have very different polarities, a lower ratio may be sufficient. For closely eluting impurities, a higher ratio is recommended to improve resolution.

Q4: My this compound seems to be degrading on the column. What can I do?

A4: Degradation on the column can be a significant issue, especially with sensitive compounds.[2] If you suspect your this compound is degrading on silica gel, you can perform a stability test by spotting your sample on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear.[2] To mitigate degradation, you can try deactivating the silica gel by adding a small percentage of a base like triethylamine or ammonia to your mobile phase. Alternatively, switching to a less acidic stationary phase like neutral alumina might be beneficial.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate mobile phase polarity. - Column was overloaded with sample. - Column was packed improperly, leading to channeling.- Optimize the mobile phase using TLC. Aim for a significant difference in Rf values between this compound and impurities. - Reduce the amount of crude extract loaded onto the column.[1] - Ensure the column is packed uniformly. Use the wet packing method for better results.[1]
No Compound Eluting from the Column - The mobile phase is not polar enough to elute this compound. - this compound may have degraded or irreversibly adsorbed to the stationary phase.[2]- Gradually increase the polarity of the mobile phase.[4] If using a gradient, ensure the final polarity is high enough. - Test the stability of this compound on the stationary phase using a TLC plate.[2] If it is unstable, consider a different stationary phase or deactivating the current one.
Compound Elutes Too Quickly (with the solvent front) - The mobile phase is too polar.- Start with a less polar mobile phase. Use TLC to find a solvent system where the Rf value of this compound is between 0.2 and 0.4.
Tailing of Peaks - Interaction of the basic nitrogen in this compound with acidic silanol groups on the silica surface. - The sample was loaded in a solvent that is too strong.- Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to mask the acidic sites. - Dissolve the sample in the initial mobile phase or a weaker solvent before loading it onto the column.
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.- Always keep the stationary phase covered with the mobile phase. Never let the column run dry.

Experimental Protocols

General Protocol for this compound Purification by Column Chromatography

This is a generalized protocol and may require optimization based on the specific crude extract.

1. Preparation of the Stationary Phase:

  • Select an appropriate stationary phase (e.g., silica gel, mesh size 230-400).[1]
  • Prepare a slurry of the silica gel in the initial, least polar mobile phase.

2. Packing the Column:

  • Ensure the chromatography column is clean, dry, and vertically clamped.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the bed during sample loading.[1]

3. Sample Preparation and Loading:

  • Dissolve the crude extract containing this compound in a minimal amount of the initial mobile phase or a suitable volatile solvent.
  • Alternatively, for less soluble samples, use a "dry loading" technique by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

4. Elution:

  • Carefully add the mobile phase to the column.
  • Begin elution with the least polar solvent system determined from TLC analysis.
  • Collect fractions of a consistent volume.
  • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.[4][5] This can be done in a stepwise or continuous manner.

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.
  • Combine the pure fractions containing this compound.
  • Evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample prep_sample Prepare Sample (Wet or Dry Load) prep_sample->load_sample elute_column Elute with Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc pool_fractions Pool Pure Fractions analyze_tlc->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate pure_this compound Pure this compound evaporate->pure_this compound

Caption: Workflow for this compound Purification.

Troubleshooting Logic for Poor Separation

troubleshooting_poor_separation start Poor Separation (Overlapping Peaks) check_tlc Review TLC Data start->check_tlc check_loading Check Sample Load check_tlc->check_loading Rf values well-separated? optimize_mobile Optimize Mobile Phase (Adjust Polarity) check_tlc->optimize_mobile Rf values too close? check_packing Inspect Column Packing check_loading->check_packing Loading appropriate? reduce_load Reduce Sample Amount check_loading->reduce_load High concentration? repack_column Repack Column Carefully check_packing->repack_column Uneven bed/channels?

Caption: Troubleshooting Poor Separation Issues.

References

Validation & Comparative

Unveiling the Cytotoxic Potential: A Comparative Analysis of Acronycidine and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for potent and selective anticancer agents is a continuous endeavor. Acronycidine, a naturally occurring acridone alkaloid, has long been a subject of interest due to its cytotoxic properties. However, its clinical utility has been hampered by modest potency and poor solubility. This has spurred the development of a diverse array of synthetic analogs designed to enhance its therapeutic profile. This guide provides a comprehensive comparison of the cytotoxicity of this compound and its key synthetic analogs, supported by experimental data and detailed methodologies.

Quantitative Cytotoxicity Profile

The cytotoxic efficacy of this compound and its synthetic derivatives has been extensively evaluated against various cancer cell lines, with the murine leukemia L1210 cell line being a common benchmark. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments. The following table summarizes the IC50 values for this compound and several of its notable synthetic analogs, highlighting the significant improvements in cytotoxicity achieved through chemical modification.

CompoundCell LineIC50 (µM)Fold Improvement vs. This compoundReference
This compoundL1210>10-[1]
2-NitroacronycineL1210Not explicitly stated, but 300x more potent than this compound~300[1]
2-Oxo-1,2-dihydroacronycine oximeL1210Not explicitly stated, but 10x more potent than this compound~10[1]
S23906-1 (cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine)HT29Not explicitly stated, but 100x more sensitive than this compound~100[2]
Dimeric Analog (n=5)L1210In the same range of magnitude as diacetate 5 (S23906-1)Significant[3]

Delving into the Experimental Framework

The evaluation of the cytotoxic activity of this compound and its analogs predominantly relies on in vitro cell-based assays. A standard protocol for determining the IC50 values is outlined below.

Experimental Protocol: Cytotoxicity Assay
  • Cell Culture: Murine leukemia L1210 cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10^4 cells/well).

  • Compound Treatment: The test compounds (this compound and its analogs) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted to a range of concentrations. A fixed volume of each dilution is added to the wells containing the cells. Control wells receive the vehicle (DMSO) alone.

  • Incubation: The plates are incubated for a specified period, usually 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Data Analysis: The absorbance of the formazan is measured using a microplate reader. The percentage of cell viability is calculated relative to the control wells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for comparing the cytotoxicity of this compound and its synthetic analogs.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Culture L1210 cells C Seed cells in 96-well plates A->C B Prepare serial dilutions of This compound & analogs D Treat cells with compounds B->D C->D E Incubate for 48-72h D->E F Perform MTT assay E->F G Measure absorbance F->G H Calculate % viability G->H I Determine IC50 values H->I J Compare Cytotoxicity I->J

Cytotoxicity comparison workflow.

Unraveling the Mechanism of Action: A Signaling Pathway Perspective

The enhanced cytotoxicity of many this compound analogs is attributed to their ability to interact with and damage cellular DNA. The proposed mechanism of action for potent analogs like S23906-1 involves the alkylation of DNA, which ultimately triggers programmed cell death, or apoptosis.

The diagram below depicts the signaling pathway initiated by DNA damage induced by this compound analogs, leading to apoptosis.

G cluster_drug Drug Action cluster_dna DNA Damage & Response cluster_apoptosis Apoptotic Cascade A This compound Analog (e.g., S23906-1) B Enters Nucleus A->B C Alkylation of Guanine in DNA Minor Groove B->C D DNA Damage C->D E S-Phase Arrest D->E F Activation of DNA Damage Sensors (ATM/ATR) D->F G Activation of Effector Caspases (e.g., Caspase-3) F->G H Apoptosis G->H

This compound-induced apoptosis pathway.

The synthetic analog enters the cell nucleus and alkylates the N-2 position of guanine residues in the minor groove of DNA.[4][5] This covalent modification creates DNA adducts, leading to DNA damage. This damage subsequently causes a halt in the cell cycle, specifically during the S phase, and activates DNA damage response pathways.[2] These signaling cascades ultimately converge on the activation of effector caspases, which execute the apoptotic program, leading to the demise of the cancer cell.

References

Validating Acronycidine's Role as a DNA-Damaging Agent: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acronycidine and its potential mechanism of action as a DNA-damaging agent, benchmarked against the well-established DNA-damaging chemotherapeutics, Doxorubicin and Etoposide. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on its derivatives and the broader acridine chemical class to infer its likely mechanisms. All experimental data for comparator compounds are presented in structured tables, and detailed protocols for key validation assays are provided to support further research in this area.

Executive Summary

This compound, a naturally occurring acridone alkaloid, has demonstrated cytotoxic effects, but its precise mechanism of action, particularly as a direct DNA-damaging agent, requires further validation. By comparing its profile with that of known DNA-damaging agents like Doxorubicin and Etoposide, we can highlight the key experiments necessary to elucidate its function. This guide serves as a resource for researchers aiming to investigate this compound's potential as a novel anticancer agent.

Comparison of DNA-Damaging Effects

The following tables summarize key quantitative data for Doxorubicin and Etoposide, which serve as benchmarks for the types of experiments required to validate this compound's DNA-damaging potential.

Table 1: Induction of DNA Strand Breaks by Comet Assay

CompoundCell LineConcentration% Tail DNA (Mean ± SD)Citation
DoxorubicinHuman Lymphocytes0.2 µM15.17 ± (not specified)[1]
1.6 µM12.19 ± (not specified)[1]
HepG21 µM~15[2]
5 µM~25[2]
10 µM~35[2]
EtoposideA549100 nMSignificant increase[3]
1 µMSignificant increase[3]
This compound Data Not Available --

Table 2: Activation of DNA Damage Response (γH2AX Foci Formation)

CompoundCell LineConcentrationFold Increase in γH2AX FociCitation
EtoposidePBMCs0.53 µMLimit of Detection[4]
A549100 nMSignificant increase[3]
1 µMSignificant increase[3]
This compound Data Not Available --

Table 3: Effects on Cell Cycle Distribution

CompoundCell LineConcentrationEffect on Cell CycleCitation
DoxorubicinMolt-40.25 µg/mlG2/M arrest[5]
K5620.25 µg/mlG2/M arrest[5]
PC350 µg/mlG2/M arrest[6]
Chalcone-Acridine HybridA2780(Not specified)G2/M arrest[7]
ImidazoacridinonesL12100.01-0.9 µg/mlG2 arrest[8]
This compound Data Not Available --

Table 4: Induction of Apoptosis

CompoundCell LineConcentration% Apoptotic CellsCitation
EtoposideMEFs1.5 µM~10%[9]
15 µM~25%[9]
150 µM~40%[9]
U93710 µM>95% (after 30h)[10]
DoxorubicinPC3(Not specified)Significant increase[6]
Chalcone-Acridine HybridA2780(Not specified)Apoptosis induction[11]
This compound Data Not Available --

Inferred Mechanism of Action for this compound

Based on studies of acridine derivatives, this compound is hypothesized to function as a DNA-damaging agent through the following mechanisms:

  • DNA Intercalation: Acridine derivatives are known to be planar molecules that can insert themselves between the base pairs of DNA. This intercalation can distort the DNA double helix, interfering with DNA replication and transcription. Studies on various acridine derivatives have shown DNA binding constants (Kb) ranging from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹[12].

  • Topoisomerase Inhibition: Some acridine derivatives act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of DNA strand breaks. While this has not been directly shown for this compound, it is a common mechanism for this class of compounds.

Experimental Workflow for Validation

To validate the mechanism of action of this compound as a DNA-damaging agent, a systematic experimental approach is required. The following workflow outlines the key experiments.

G cluster_0 Initial Screening cluster_1 Direct DNA Interaction cluster_2 Cellular DNA Damage cluster_3 Cellular Consequences Cell_Viability_Assay Cell Viability Assay (e.g., MTT, SRB) DNA_Binding_Assay DNA Binding Assay (e.g., UV-Vis, Fluorescence Spectroscopy) Cell_Viability_Assay->DNA_Binding_Assay If cytotoxic Topoisomerase_Inhibition_Assay Topoisomerase Inhibition Assay DNA_Binding_Assay->Topoisomerase_Inhibition_Assay If binds to DNA Comet_Assay Comet Assay (Single/Double Strand Breaks) Topoisomerase_Inhibition_Assay->Comet_Assay Confirm strand breaks gammaH2AX_Staining γH2AX Staining (Immunofluorescence/Flow Cytometry) Comet_Assay->gammaH2AX_Staining Assess DNA damage response Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) gammaH2AX_Staining->Cell_Cycle_Analysis Investigate cell fate Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Cell_Cycle_Analysis->Apoptosis_Assay Confirm cell death mechanism

Caption: Experimental workflow for validating a DNA-damaging agent.

DNA Damage Signaling Pathway

Upon DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR). The following diagram illustrates the canonical DDR pathway that would be expected to be activated by a DNA-damaging agent like this compound.

G This compound This compound DNA_Damage DNA Damage (Strand Breaks) This compound->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., MRN Complex) DNA_Damage->Sensor_Proteins ATM_ATR ATM/ATR Kinases Sensor_Proteins->ATM_ATR CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 p53 p53 ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1_CHK2->DNA_Repair p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

References

A Comparative Analysis of Acronycidine and Other Acridone Alkaloids in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acridone alkaloids represent a significant class of heterocyclic compounds with a diverse range of biological activities, most notably in the realm of oncology. This guide provides a comparative study of the biological effects of various acridone alkaloids, with an intended focus on Acronycidine. However, a comprehensive review of the current scientific literature reveals a significant lack of published experimental data specifically on the biological activity and cytotoxicity of this compound. Therefore, this guide will focus on a comparative analysis of the well-studied acridone alkaloid, Acronycine, and other notable members of this class, such as Noracronycine and Buxifoliadine E. This analysis is supported by experimental data on their cytotoxicity, effects on the cell cycle and apoptosis, and their modulation of key signaling pathways. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action.

Comparative Cytotoxicity of Acridone Alkaloids

The cytotoxic activity of acridone alkaloids is a cornerstone of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a biological or biochemical function. The following table summarizes the IC50 values of Acronycine and other selected acridone alkaloids against various cancer cell lines. It is important to note that no specific IC50 values for This compound have been reported in the reviewed scientific literature.

AlkaloidCell LineCancer TypeIC50 (µM)Reference
Acronycine L1210Murine Leukemia>10[1]
HT29Human Colon Adenocarcinoma~5[2]
cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine (S23906-1) HT29Human Colon Adenocarcinoma0.05[2]
2-Nitroacronycine L1210Murine Leukemia0.033[1]
Normelicopidine PC-3MProstate Cancer12.5 µg/mL[3][4]
LNCaPProstate Cancer21.1 µg/mL[3][4]
Buxifoliadine E LNCaPProstate Cancer43.10[5]
HepG2Hepatocellular Carcinoma41.36[5]
HT29Colorectal Carcinoma64.60[5]
SHSY5YNeuroblastoma96.27[5]
Citbismine-E HL-60Human Myeloid LeukemiaPotent (dose-dependent)[6]

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

Acridone alkaloids exert their cytotoxic effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Several acridone derivatives have been shown to interfere with the normal progression of the cell cycle, a critical process for tumor growth. For instance, the potent Acronycine derivative, S23906-1, induces a partially reversible arrest of HT29 cells in the G2/M phase at lower concentrations (≤1 µM) and an irreversible arrest in the S phase at higher concentrations (≥2.5 µM)[2]. This S-phase arrest is preceded by an inhibition of DNA synthesis[2]. Other acridone derivatives have also been reported to cause cell cycle arrest, often at the G2/M phase, which can be a precursor to apoptosis[7][8].

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many acridone alkaloids have been demonstrated to induce apoptosis in cancer cells. The Acronycine derivative S23906-1 has been shown to induce apoptosis following cell cycle arrest[2]. Similarly, Citbismine-E, a dimeric acridone alkaloid, decreases HL-60 cell viability by inducing apoptosis[6]. The induction of apoptosis is often associated with the activation of caspases and changes in mitochondrial membrane potential[6].

G cluster_workflow Apoptosis Induction Workflow Acridone_Alkaloid Acridone Alkaloid Treatment Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M or S phase) Mitochondrial_Dysfunction Mitochondrial Dysfunction (ΔΨm loss) Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Apoptosis Apoptosis

Modulation of Cellular Signaling Pathways

The anticancer activity of acridone alkaloids is also linked to their ability to modulate key intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a frequent target.

Buxifoliadine E, an acridone alkaloid isolated from Atalantia monophyla, has been shown to inhibit cancer cell proliferation by targeting the ERK pathway[5][9]. Specifically, it has been demonstrated to inhibit the phosphorylation of Erk, leading to downstream effects that promote apoptosis[5]. Some acridone-chalcone hybrids have also been observed to increase the phosphorylation of MAP kinases, including Erk1/2, p38, and JNK, in melanoma cells[7][8]. This suggests that the modulation of the MAPK/ERK pathway is a significant mechanism of action for at least a subset of acridone alkaloids.

G cluster_pathway ERK/MAPK Signaling Pathway Modulation Acridone_Alkaloid Acridone Alkaloid (e.g., Buxifoliadine E) ERK_Inhibition Inhibition of ERK Phosphorylation Downstream_Effects Downstream Effects Apoptosis_Induction Induction of Apoptosis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the biological activities of acridone alkaloids.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the acridone alkaloids for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

G cluster_workflow MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Acridone Alkaloids MTT_Addition Add MTT Reagent Formazan_Formation Incubate (Formazan Formation) Solubilization Solubilize Formazan (DMSO) Absorbance_Reading Read Absorbance (570 nm) IC50_Determination Calculate IC50

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the desired concentrations of acridone alkaloids for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assay using Annexin V Staining
  • Cell Treatment: Treat cells with the acridone alkaloids.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

While this compound remains an understudied member of the acridone alkaloid family, its close structural relative, Acronycine, and other acridone alkaloids have demonstrated significant potential as anticancer agents. Their mechanisms of action, involving the induction of cell cycle arrest, apoptosis, and modulation of critical signaling pathways like the ERK/MAPK cascade, provide a solid foundation for further drug development.

Future research should prioritize the isolation and biological evaluation of this compound to determine its cytotoxic profile and mechanism of action. A direct comparative study of this compound with Acronycine and its more potent derivatives would be invaluable in understanding the structure-activity relationships within this subclass of acridone alkaloids. Furthermore, a broader investigation into the effects of various acridone alkaloids on a wider range of signaling pathways will provide a more comprehensive understanding of their therapeutic potential and aid in the design of more effective and selective anticancer drugs.

References

Acronycidine vs. Doxorubicin: A Comparative Efficacy Study for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two cytotoxic agents, Acronycidine and Doxorubicin, this guide delves into their mechanisms of action, comparative in vitro and in vivo efficacy, and the signaling pathways they modulate. This document is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive overview based on available experimental data.

Executive Summary

Doxorubicin, a long-established anthracycline antibiotic, and this compound, a natural acridone alkaloid, both exhibit potent anticancer properties, albeit through distinct mechanisms. Doxorubicin primarily acts as a DNA intercalator and topoisomerase II inhibitor, leading to DNA damage and the generation of reactive oxygen species. In contrast, this compound and its more potent derivatives function as DNA alkylating agents. This guide presents a comparative analysis of their efficacy, drawing from in vitro and in vivo studies, to inform preclinical research and drug development strategies.

Mechanisms of Action

Doxorubicin: An established chemotherapeutic agent, Doxorubicin's primary mechanism involves its intercalation into DNA, thereby inhibiting the progression of topoisomerase II. This action prevents the resealing of the DNA double helix after replication, leading to DNA strand breaks. Additionally, Doxorubicin is known to generate quinone-type free radicals, contributing to its cytotoxic effects.

This compound and its Derivatives: this compound itself demonstrates modest potency, which has led to the development of more active derivatives, such as S23906-1. The primary mechanism of action for these compounds is DNA alkylation. Specifically, they form covalent adducts with the N-2 amino group of guanine residues in the minor groove of DNA. This interaction is thought to destabilize the DNA helix and inhibit DNA synthesis, ultimately triggering apoptosis.

Comparative In Vitro Efficacy

The in vitro efficacy of this compound and Doxorubicin has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following tables summarize representative IC50 values. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Doxorubicin Cancer Cell LineIC50 ValueCitation
Breast CancerMCF-78306 nM (8.31 µM)[1]
Breast CancerMDA-MB-2316602 nM (6.60 µM)[1]
Breast CancerAMJ13223.6 µg/ml[2]
Breast CancerMCF-72.50 µM[3]
VariousMultiple Cell Lines2.26 to >20 µM[3]
This compound & Derivatives Cancer Cell LineIC50 ValueCitation
Thioacridone DerivativesHL-603.5 - 22 µg/mL[4]
Buxifoliadine E (Acridone)HepG241.36 µM[5]
Buxifoliadine E (Acridone)LNCaP43.10 µM[5]

Comparative In Vivo Efficacy

In vivo studies in animal models provide crucial information on the systemic efficacy and potential toxicity of these compounds.

Doxorubicin: In a breast cancer xenograft model, Doxorubicin-loaded nanoparticles demonstrated a 40% improvement in tumor growth inhibition compared to free Doxorubicin.[6] Another study showed that a combination of Doxorubicin with another agent significantly inhibited tumor growth in a breast cancer xenograft model.

This compound (as Acridone): In a nude mouse xenograft model using MCF-7 breast cancer cells, intraperitoneal injection of acridone resulted in a dose-dependent inhibition of tumor growth. The highest dose tested (1.0 mg/kg) led to a tumor inhibition rate of 29.18% after 21 days of treatment.[7][8] The more potent derivative, S23906-1, has shown significant antitumor efficacy in orthotopic models of human lung, ovarian, and colon cancers, with activity comparable or better than some clinically used drugs.[9]

Compound Animal ModelCancer TypeTumor Growth InhibitionCitation
Doxorubicin (nanoparticle)C57BL/6 miceBreast Cancer (E0117)40% (vs. free Dox)[6]
Acridone (1.0 mg/kg)Nude miceBreast Cancer (MCF-7)29.18%[7][8]
Acridone (0.5 mg/kg)Nude miceBreast Cancer (MCF-7)17.21%[7][8]

Effects on Cell Cycle and Apoptosis

Both Doxorubicin and this compound derivatives exert their cytotoxic effects by inducing cell cycle arrest and apoptosis.

Doxorubicin: Treatment with Doxorubicin typically leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] This is a consequence of the DNA damage it inflicts, which activates cell cycle checkpoints. Subsequently, Doxorubicin induces apoptosis through both p53-dependent and independent pathways, as well as via the Fas-mediated cell death signaling cascade.

This compound Derivatives (S23906-1): The this compound derivative S23906-1 has been shown to induce a partially reversible arrest in the G2/M phase at lower concentrations (≤1 µM) and an irreversible arrest in the S phase at higher concentrations (≥2.5 µM).[1] This S-phase arrest is preceded by an inhibition of DNA synthesis and an increase in the level of cyclin E protein.[1] Ultimately, these events lead to the induction of apoptosis, which can be quantified by methods such as Annexin-V staining.[1]

Signaling Pathways

The cytotoxic effects of both compounds are mediated by complex signaling networks.

Doxorubicin Signaling Pathway: Doxorubicin's induction of DNA damage triggers a cascade of events, primarily activating the DNA Damage Response (DDR) pathway. This involves the activation of kinases such as ATM and ATR, which in turn phosphorylate a host of downstream targets, including the tumor suppressor p53. Activated p53 can then induce cell cycle arrest or apoptosis. Doxorubicin also generates reactive oxygen species (ROS), which can independently cause cellular damage and trigger apoptotic pathways.

Doxorubicin_Signaling Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Strand Breaks DNA->DNA_Damage ROS->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Doxorubicin's primary signaling cascade.

This compound Derivative (S23906-1) Signaling Pathway: The primary trigger for the signaling cascade of this compound derivatives is the formation of DNA adducts. This DNA alkylation leads to the inhibition of DNA synthesis, causing cells to arrest in the S phase. A notable and distinct feature of S23906-1's mechanism is the significant increase in cyclin E protein levels. While the precise downstream consequences of this are still under investigation, it is implicated in the cytotoxic activity of the compound and ultimately contributes to the induction of apoptosis.

Acronycidine_Signaling This compound This compound Derivative (e.g., S23906-1) DNA_Alkylation DNA Alkylation (Guanine N2) This compound->DNA_Alkylation Cyclin_E Increased Cyclin E Protein Levels This compound->Cyclin_E DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Alkylation->DNA_Synthesis_Inhibition Cell_Cycle_Arrest S-Phase or G2/M Cell Cycle Arrest DNA_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis MTT_Assay_Workflow cluster_0 Experimental Workflow A Seed Cells in 96-well Plate B Treat with Drug A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

References

Acronycidine's Potential as a Topoisomerase II Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of acronycidine's potential as a topoisomerase II inhibitor, drawing parallels with established drugs, etoposide and doxorubicin. While direct experimental data on this compound is limited, its structural similarity to known acridone alkaloids, a class of compounds recognized for their topoisomerase II inhibitory activity, suggests a comparable mechanism of action. This document synthesizes available data on related compounds and established inhibitors to offer a predictive comparison.

Mechanism of Action: A Tale of Two Poisons and a Potential Newcomer

Topoisomerase II is a critical enzyme in DNA replication and transcription, responsible for resolving DNA tangles and supercoils by creating transient double-strand breaks. Topoisomerase II inhibitors, often referred to as "poisons," disrupt this process by stabilizing the transient enzyme-DNA complex, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately, cell death.

Etoposide , a non-intercalating agent, functions by binding to topoisomerase II and stabilizing the cleavage complex, thereby preventing the re-ligation of the broken DNA strands. This leads to the accumulation of DNA breaks and triggers apoptotic pathways.

Doxorubicin , an anthracycline antibiotic, acts as a DNA intercalator, inserting itself between DNA base pairs. This intercalation distorts the DNA structure and stabilizes the topoisomerase II-DNA cleavage complex. Doxorubicin can also inhibit replication fork progression through a mechanism independent of topoisomerase II.

This compound , as an acridone alkaloid, is predicted to function as a topoisomerase II inhibitor. Acridine and acridone derivatives are known to intercalate into DNA and inhibit the function of topoisomerases. The planar structure of the acridone core is crucial for this intercalation and subsequent stabilization of the topoisomerase II-DNA cleavage complex, mirroring the action of doxorubicin.

Comparative Efficacy: A Look at the Numbers

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes the available IC50 values for a representative acridone derivative, etoposide, and doxorubicin against topoisomerase II. It is important to note that a direct IC50 value for this compound's inhibition of topoisomerase II is not currently available in the public domain. The data for the acridone derivative is presented as a proxy to infer the potential potency of this compound.

CompoundTargetAssay TypeIC50 Value (µM)
Acridone Derivative (6h) Topoisomerase IINot Specified~20 µM
Etoposide Topoisomerase IIDecatenation Assay46.3 µM
Topoisomerase IINot Specified59.2 µM
Doxorubicin Topoisomerase IINot SpecifiedNot Available

Note: The IC50 value for the acridone derivative 6h is from a study on newly synthesized acridone derivatives and is used here as an estimation for this compound's potential activity. The IC50 values for etoposide can vary depending on the specific assay conditions.

Visualizing the Mechanism and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the generalized signaling pathway of topoisomerase II inhibition and a typical experimental workflow for its assessment.

Topoisomerase_II_Inhibition General Mechanism of Topoisomerase II Inhibition cluster_enzyme_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition Pathway Topo_II Topoisomerase II DNA_Binding Binds to DNA Topo_II->DNA_Binding Cleavage Creates Double-Strand Break DNA_Binding->Cleavage Strand_Passage Passes another DNA strand through the break Cleavage->Strand_Passage Stabilization Stabilizes Cleavage Complex Cleavage->Stabilization Re-ligation Re-ligates the DNA Strand_Passage->Re-ligation Release Releases DNA Re-ligation->Release Release->Topo_II Inhibitor Topoisomerase II Inhibitor (e.g., this compound, Etoposide, Doxorubicin) Inhibitor->Stabilization DSB_Accumulation Accumulation of DNA Double-Strand Breaks Stabilization->DSB_Accumulation Apoptosis Cell Death (Apoptosis) DSB_Accumulation->Apoptosis Experimental_Workflow Topoisomerase II Decatenation Assay Workflow Start Start Reaction_Setup Set up reaction mixture: - Kinetoplast DNA (kDNA) - Topoisomerase II enzyme - Assay Buffer - ATP Start->Reaction_Setup Add_Inhibitor Add varying concentrations of inhibitor (e.g., this compound) Reaction_Setup->Add_Inhibitor Incubation Incubate at 37°C Add_Inhibitor->Incubation Stop_Reaction Stop reaction (e.g., with SDS/proteinase K) Incubation->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualization Visualize DNA bands (e.g., Ethidium Bromide staining) Gel_Electrophoresis->Visualization Analysis Analyze decatenation inhibition (Quantify band intensity) Visualization->Analysis End End Analysis->End

Structure-Activity Relationship (SAR) Studies of Acronycidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acronycidine, a naturally occurring acridone alkaloid, has served as a foundational scaffold for the development of potent therapeutic agents. Its derivatives have been the subject of extensive structure-activity relationship (SAR) studies, primarily focusing on their anticancer properties, with emerging interest in their antimicrobial potential. This guide provides a comparative analysis of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Anticancer Activity: Targeting DNA and Cellular Signaling

The anticancer potential of this compound derivatives has been significantly enhanced through synthetic modifications, largely centered on the pyran ring and the acridone core. A key finding in the SAR of these compounds is the crucial role of the 1,2-double bond in the pyran ring. The bioactivation of this bond to an epoxide is hypothesized to be a critical step for cytotoxic activity. This has led to the development of highly potent 1,2-dihydroxy-1,2-dihydroacronycine and benzo[b]acronycine diesters.

The primary mechanism of action for many potent anticancer this compound derivatives is DNA alkylation. These compounds act as alkylating agents, forming covalent adducts with DNA, which can disrupt DNA replication and transcription, ultimately leading to apoptosis. A notable example is S23906-1 (cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine), a derivative that has advanced to clinical trials and is known to alkylate the N-2 position of guanine residues in the minor groove of DNA.

In addition to direct DNA damage, some acridone alkaloids have been shown to modulate critical cellular signaling pathways. For instance, the acridone derivative buxifoliadine E has been identified as an inhibitor of the ERK signaling pathway, a key regulator of cell proliferation and survival.

Comparative Cytotoxicity of this compound Derivatives

The following table summarizes the in vitro cytotoxicity (IC50 values) of selected this compound derivatives against various cancer cell lines. The data highlights the significant increase in potency achieved through chemical modifications of the parent this compound structure.

CompoundModificationCancer Cell LineIC50 (µM)Reference
AcronycineParent CompoundL1210 Leukemia>10
2-NitroacronycineAddition of nitro group at C-2L1210 Leukemia0.03
2-Oxo-1,2-dihydroacronycine oximeModification of the pyran ringL1210 Leukemia1
S23906-1cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycineVarious solid tumorsPotent activity
Thioacridone DerivativeReplacement of oxygen with sulfur in the acridone coreHL-603.5 - 22

Note: The potency of S23906-1 is well-established, though specific IC50 values vary across different cancer cell lines and experimental conditions.

Antimicrobial Activity: An Emerging Area of Investigation

While the primary focus of this compound SAR has been on anticancer activity, the broader class of acridone derivatives has shown promise as antimicrobial and antifungal agents. The planar acridone scaffold allows for intercalation into microbial DNA, and various substitutions can enhance this activity.

Systematic SAR studies of this compound derivatives for antimicrobial activity are less common. However, studies on related acridone compounds provide insights into the structural features that may contribute to antimicrobial efficacy.

Comparative Antimicrobial Activity of an Acridone Derivative

The following table presents the Minimum Inhibitory Concentration (MIC) values for N10-acetyl-3,4-dimethylacridone, demonstrating its activity against bacterial and fungal strains.

MicroorganismMIC (µg/mL)
Pseudomonas aeruginosa100
Escherichia coli150
Staphylococcus aureus200
Candida albicans250

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are outlines of key experimental protocols used in the evaluation of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for Cytotoxicity (MTT) Assay

G cluster_workflow Experimental Workflow: Cytotoxicity (MTT) Assay prep Prepare Cell Suspension seed Seed Cells in 96-well Plate prep->seed incubate1 Incubate (24h) seed->incubate1 treat Add this compound Derivatives incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the this compound derivatives and incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

DNA Alkylation Assay

The ability of this compound derivatives to alkylate DNA can be assessed using various techniques, including gel electrophoresis and mass spectrometry. A common approach involves incubating the compound with a DNA substrate (e.g., plasmid DNA or a specific oligonucleotide) and analyzing the products.

Workflow for DNA Alkylation Assay

G cluster_workflow Experimental Workflow: DNA Alkylation Assay prep Prepare DNA Substrate incubate Incubate DNA with this compound Derivative prep->incubate stop_rxn Stop Reaction incubate->stop_rxn analyze Analyze DNA Adducts (e.g., Gel Electrophoresis, MS) stop_rxn->analyze

Caption: General workflow for assessing the DNA alkylating activity of this compound derivatives.

Detailed Steps:

  • Incubation: The this compound derivative is incubated with a DNA substrate under physiological conditions.

  • Analysis of Adducts: The formation of DNA adducts can be detected by a shift in the electrophoretic mobility of the DNA on an agarose or polyacrylamide gel. Alternatively, the DNA can be digested, and the resulting nucleoside adducts can be analyzed by mass spectrometry to identify the specific site of alkylation.

Signaling Pathway Modulation

The anticancer effects of some acridone alkaloids are mediated through the inhibition of key signaling pathways that control cell growth and survival. The ERK (Extracellular signal-regulated kinase) pathway is a well-established cascade involved in these processes.

ERK Signaling Pathway and Inhibition by Acridone Alkaloids

G cluster_pathway ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Acridone Acridone Alkaloid Acridone->ERK Inhibition

Caption: Inhibition of the ERK signaling pathway by certain acridone alkaloids.

This pathway is initiated by the binding of growth factors to receptor tyrosine kinases, leading to the activation of the RAS-RAF-MEK-ERK cascade. Activated ERK then translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival. Certain acridone alkaloids can inhibit this pathway, thereby suppressing tumor growth.

Conclusion

The structure-activity relationship of this compound derivatives has been extensively explored, leading to the development of potent anticancer agents with a clear mechanism of action involving DNA alkylation. The continuous evolution of synthetic strategies has allowed for fine-tuning of the pharmacological properties of these compounds, improving their efficacy and drug-like characteristics. While the antimicrobial potential of this compound derivatives is an area that warrants further investigation, the existing data on related acridone compounds suggests a promising avenue for future research. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to build upon in the ongoing quest to develop novel therapeutics based on the this compound scaffold.

Head-to-Head Comparison: Acronycidine vs. Acronycine in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product chemistry and oncology research, acridone alkaloids have emerged as a promising source of novel therapeutic agents. Among these, Acronycine has been the subject of extensive investigation for its antitumor properties. This guide provides a detailed head-to-head comparison of Acronycine and a related, yet less studied, compound, Acronycidine. The comparison is based on available experimental data and is intended for researchers, scientists, and drug development professionals.

Executive Summary

Acronycine is a well-characterized acridone alkaloid with demonstrated, albeit moderately potent, antitumor activity. Its mechanism of action is primarily attributed to DNA alkylation, leading to the inhibition of DNA synthesis and subsequent apoptosis. In contrast, this compound, an alkaloid also isolated from Acronychia baueri, remains largely uncharacterized in terms of its biological activity and cytotoxic potential. This guide summarizes the extensive data available for Acronycine and highlights the significant knowledge gap concerning this compound, underscoring a potential area for future research.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for Acronycine. Due to a lack of published experimental data, the corresponding fields for this compound are marked as "Data not available."

Table 1: General Information and Properties

PropertyAcronycineThis compound
Chemical Formula C₂₀H₁₉NO₃C₁₅H₁₅NO₅
Source Acronychia baueri SchottAcronychia baueri Schott
Mechanism of Action DNA alkylation, inhibition of DNA synthesis, apoptosis induction.[1][2]Data not available

Table 2: In Vitro Cytotoxicity of Acronycine

Cell LineCancer TypeIC₅₀ (µM)Reference
L1210LeukemiaReported to be less potent than its derivatives[3]
HT29Colon AdenocarcinomaData not available in direct µM[4]
A-549Human Small-Cell Lung CarcinomaMore active than against MCF-7[5]
MCF-7Human Breast CancerLess active than against A-549[5]

Note: The cytotoxicity of Acronycine is often used as a benchmark for the development of more potent synthetic derivatives. For instance, 2-nitroacronycine was found to be 300-fold more potent than Acronycine in inhibiting L1210 cell proliferation.[3]

Mechanism of Action: Acronycine

Acronycine exerts its cytotoxic effects primarily through the alkylation of DNA.[1] This interaction is thought to be bioactivated in vivo through the formation of an epoxide at the 1,2-double bond of the acronycine structure. This reactive intermediate can then form covalent adducts with DNA, particularly with guanine residues. This DNA damage leads to the inhibition of DNA synthesis and ultimately triggers apoptosis, or programmed cell death.

Acronycine_Mechanism Acronycine Acronycine Bioactivation Bioactivation (in vivo) Acronycine->Bioactivation Acronycine_Epoxide Acronycine Epoxide (Reactive Intermediate) Bioactivation->Acronycine_Epoxide DNA Cellular DNA Acronycine_Epoxide->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Inhibition_DNA_Synthesis Inhibition of DNA Synthesis DNA_Adducts->Inhibition_DNA_Synthesis Apoptosis Apoptosis Inhibition_DNA_Synthesis->Apoptosis

Figure 1: Proposed Mechanism of Action for Acronycine.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Acronycine and potentially applicable to the study of this compound are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Acronycine) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Figure 2: Workflow for the MTT Cytotoxicity Assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the assay kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and maximum release (cells lysed with a lysis buffer).

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.

Protocol:

  • Protein Extraction: Following treatment with the test compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Protein Extraction from Treated Cells B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Figure 3: General Workflow for Western Blot Analysis.

Conclusion and Future Directions

The available scientific literature provides a solid foundation for understanding the antitumor potential of Acronycine, detailing its mechanism of action and cytotoxic effects against various cancer cell lines. However, a striking disparity exists in the scientific community's knowledge of this compound. Despite being isolated from the same natural source, its biological activities remain uninvestigated.

This comprehensive guide serves to summarize the current state of knowledge for Acronycine while simultaneously highlighting the significant research gap concerning this compound. Future studies are warranted to isolate and characterize this compound and to evaluate its cytotoxic and pharmacological properties. Such research could unveil a novel acridone alkaloid with therapeutic potential and would enable a true head-to-head comparison with Acronycine, potentially leading to the development of new and more effective anticancer agents.

References

Validating the In Vivo Efficacy of Novel Acronycidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of novel Acronycidine analogs, supported by experimental data. The following sections detail the performance of these compounds in preclinical cancer models, outline the methodologies for key experiments, and visualize the associated signaling pathways and experimental workflows.

Quantitative Efficacy Data Summary

The in vivo antitumor activity of novel this compound analogs has been evaluated in various human tumor xenograft models. The data presented below summarizes the key findings for two promising analogs, S 23906-1 and a cis-1,2-dihydroxy-1,2-dihydrobenzo[b]acronycine diacid hemiester, compared to the parent compound Acronycine and standard-of-care chemotherapeutics.

CompoundCancer ModelAnimal ModelDosing RegimenKey OutcomesComparator(s)
S 23906-1 NCI-H460 (Lung)Nude Mice (Orthotopic)i.v. or p.o.Increased survival (T/C values of 162% i.v. and 191% p.o.)[1][2]Vinorelbine (T/C of 119% i.v.)[1]
A549 (Lung)Nude Mice (Orthotopic)i.v.Increased survival (T/C value of 193%)[1][2]Vinorelbine (T/C of 174%)[1]
IGROV1 (Ovarian)Nude Mice (Intraperitoneal)i.v.As active as paclitaxel in prolonging survival[1][2]Paclitaxel
NIH:OVCAR-3 (Ovarian)Nude Mice (Intraperitoneal)i.v. or p.o.Induced 80% long-term survivors (i.v.); Significant survival benefit (p.o.)[1][2]Paclitaxel (Induced 80% long-term survivors i.v.)[1]
HT-29 (Colorectal)Nude Mice (Orthotopic)i.v.Inhibited primary tumor growth as efficiently as irinotecan[1]Irinotecan
HCT116 (Colorectal)Nude Mice (Orthotopic)i.v.Eradicated formation of lymph node, hepatic, and pulmonary metastases[1]Irinotecan
C38 (Colon)Mice6.25 mg/kg i.v.Induced tumor regression in all mice[1]Acronycine (16-fold less potent)[1]
cis-1-acetoxy-2-hemiglutaryloxy-1,2-dihydrobenzo[b]acronycine C38 (Colon)MiceNot specifiedComplete inhibition of tumor growth[3]S 23906-1[3]
Acronycine C38 (Colon)Mice100 mg/kg (MTD)Moderately active[1][2]S 23906-1 (16-fold more potent)[1]
IGROV1 (Ovarian)Nude Mice (Orthotopic)i.v.Marginally active[2]S 23906-1
NCI-H460 (Lung)Nude Mice (Orthotopic)i.v.Marginally active[2]S 23906-1

T/C: Treated versus Control percentage. MTD: Maximum Tolerated Dose.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Orthotopic Human Lung Cancer Model in Nude Mice
  • Cell Culture: Human lung carcinoma cell lines (e.g., NCI-H460, A549) are cultured in appropriate media until they reach 80-90% confluency.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Cell Implantation:

    • Mice are anesthetized.

    • A small incision is made on the lateral chest wall to expose the lung.

    • A suspension of tumor cells (typically 1-2 x 10^6 cells in 20-50 µL of a serum-free medium and Matrigel mixture) is injected directly into the lung parenchyma.

    • The incision is closed with sutures.

  • Treatment:

    • Once tumors are established (detectable by imaging or after a set period), mice are randomized into treatment and control groups.

    • This compound analogs or comparator drugs are administered via the specified route (intravenous or oral gavage) at the indicated doses and schedules.

  • Efficacy Evaluation:

    • Tumor growth is monitored using methods like bioluminescence imaging or micro-CT scans.

    • Animal body weight and overall health are monitored regularly.

    • The primary endpoint is typically survival, and the percentage increase in lifespan of treated mice over the control group (T/C %) is calculated.

Intraperitoneal Human Ovarian Cancer Model in Nude Mice
  • Cell Culture: Human ovarian carcinoma cell lines (e.g., IGROV1, NIH:OVCAR-3) are cultured to 80-90% confluency.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are utilized.

  • Tumor Cell Implantation:

    • A suspension of tumor cells (typically 5-10 x 10^6 cells in 0.2-0.5 mL of sterile PBS) is injected into the peritoneal cavity of each mouse.

  • Treatment:

    • After a set period to allow for tumor dissemination, mice are randomized into treatment and control groups.

    • Test compounds or vehicle are administered, usually intravenously or intraperitoneally, according to the specified dosing regimen.

  • Efficacy Evaluation:

    • Disease progression is monitored by observing for signs of ascites formation and by bioluminescence imaging if luciferase-expressing cells are used.

    • The primary endpoint is survival time. The number of long-term survivors is often reported.

Visualizations

Experimental Workflow for In Vivo Efficacy Validation

G cluster_0 Preparation cluster_1 Tumor Establishment cluster_2 Therapeutic Intervention cluster_3 Data Analysis A Cancer Cell Line Culture & Expansion C Orthotopic or Intraperitoneal Tumor Cell Implantation A->C B Animal Acclimatization (Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization of Tumor-Bearing Mice D->E F Administration of this compound Analogs & Comparator Drugs E->F G Monitoring of Tumor Progression & Animal Survival F->G H Data Collection & Statistical Analysis G->H I Efficacy Evaluation (e.g., T/C %, Survival) H->I

Caption: Workflow for in vivo efficacy validation of this compound analogs.

Signaling Pathway of this compound Analogs

G cluster_0 Cellular Entry & DNA Interaction cluster_1 DNA Damage Response & Apoptosis Induction This compound This compound Analog (e.g., S 23906-1) DNA Nuclear DNA This compound->DNA Intercalation & Binding Adduct DNA Adduct Formation (Alkylation at Guanine N2) DNA->Adduct Covalent Modification MMR Mismatch Repair (MMR) Pathway Adduct->MMR Recognition of Mismatch p53 p53 Activation Adduct->p53 Damage Signaling PARP PARP Activation Adduct->PARP Damage Sensing Apoptosis Apoptosis MMR->Apoptosis Futile Repair Cycles Bax_Bak Bax/Bak Activation p53->Bax_Bak PARP->Apoptosis PARP-mediated Cell Death Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Caspases Caspase Cascade Activation Mitochondria->Caspases Cytochrome c Release Caspases->Apoptosis

Caption: DNA alkylation and apoptosis induction by this compound analogs.

References

Comparative Safety Profiles of Acronycidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the safety profile of a compound is as critical as evaluating its efficacy. This guide provides a comparative analysis of the safety profiles of various Acronycidine derivatives, a class of compounds with recognized anticancer potential. The data presented here is compiled from preclinical studies to aid in the selection and development of derivatives with an improved therapeutic index.

This compound, a naturally occurring acridone alkaloid, and its synthetic derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their primary mechanism of action often involves interaction with DNA, including intercalation and alkylation, and the inhibition of key enzymes such as topoisomerases.[1][2] However, this potent anticancer activity can be accompanied by significant toxicity to normal, healthy cells, a major hurdle in their clinical development.[3] Structure-activity relationship (SAR) studies have been instrumental in guiding the synthesis of new derivatives with the aim of enhancing tumor selectivity while minimizing off-target toxicity.[4][5]

This guide summarizes the available in vitro cytotoxicity data of selected this compound derivatives against non-cancerous cell lines, providing a snapshot of their relative safety. Detailed experimental protocols for common cytotoxicity assays are also provided, alongside a visualization of a key signaling pathway implicated in the toxicity of some acridone compounds.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various this compound and acridone derivatives against several normal human cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A higher IC50 value against normal cell lines is indicative of lower cytotoxicity and a potentially better safety profile. The Selectivity Index (SI), where available, provides a ratio of the cytotoxicity against cancer cells versus normal cells (IC50 normal cells / IC50 cancer cells), with a higher SI value indicating greater selectivity for cancer cells.

DerivativeNormal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 7c (Acridine/Sulfonamide Hybrid) THLE-2 (Normal Liver Epithelial)104>3 (for HePG2 and MCF-7)[2]
Compound 8b (Acridine/Sulfonamide Hybrid) THLE-2 (Normal Liver Epithelial)55.5>3 (for HePG2, HCT-116, and MCF-7)[2]
Compound 7a (Xanthone/Acridone Derivative) HEK-293 (Human Embryonic Kidney)Low ToxicityNot Reported
Compound 7e (Xanthone/Acridone Derivative) HEK-293 (Human Embryonic Kidney)Low ToxicityNot Reported
Various Acridone Alkaloids MRC-5 (Normal Human Fetal Lung Fibroblast)Weak CytotoxicityNot Reported[6]
S23906-1 (Benzo[b]acronycine derivative) Preclinical toxicological studies mentioned, but specific IC50 on normal cells not detailed in the provided abstracts.Not ReportedNot Reported[4][7]

Experimental Protocols

The following are generalized protocols for common in vitro cytotoxicity assays used to evaluate the safety profiles of this compound derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (untreated cells for low control, and cells treated with a lysis buffer for high control).

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing cytotoxicity and a relevant signaling pathway.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Seed Normal Human Cells in 96-well Plates incubation1 Incubate for 24h (Cell Adhesion) start->incubation1 treatment Add this compound Derivatives (Varying Concentrations) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 assay_choice Perform MTT or LDH Assay incubation2->assay_choice measurement Measure Absorbance assay_choice->measurement calculation Calculate % Viability / % Cytotoxicity measurement->calculation ic50 Determine IC50 Values calculation->ic50

Caption: Workflow for in vitro cytotoxicity assessment of this compound derivatives.

signaling_pathway cluster_pathway Potential Toxicity Pathway This compound This compound Derivative dna_damage DNA Damage This compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Dysfunction bax->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A generalized apoptotic pathway potentially induced by this compound derivatives.

Conclusion

The development of this compound derivatives as anticancer agents necessitates a thorough evaluation of their safety profiles. While the available data is not exhaustive, it indicates that medicinal chemistry efforts are leading to the identification of derivatives with improved selectivity. The use of standardized in vitro cytotoxicity assays is crucial for generating comparable data to guide the selection of lead candidates for further preclinical and clinical development. Future research should focus on generating a broader and more consistent dataset on the toxicity of these promising compounds in a wider range of normal human cell lines and in vivo models.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Acronycidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the safe handling and disposal of Acronycidine. This compound is an antineoplastic agent and should be handled with caution to minimize exposure.

Quantitative Data Summary

A specific Occupational Exposure Limit (OEL) for this compound has not been established. For potent compounds like this compound that lack a formal OEL, a risk-based approach using Occupational Exposure Bands (OEBs) or Performance-Based Exposure Control Limits (PB-ECLs) is recommended to determine the necessary containment and handling precautions.[1][2][3] This involves categorizing the compound based on its toxicological and pharmacological properties to select appropriate engineering controls and personal protective equipment.

PropertyData
Chemical Name This compound
CAS Number 7008-42-6
Molecular Formula C₂₀H₁₉NO₃
Molecular Weight 321.4 g/mol [4]
Physical Appearance Yellow powder[4]
Melting Point 175-176 °C
Solubility Poor water solubility[4]
Occupational Exposure Limit (OEL) Not established. A risk-based control banding approach is recommended.[1][2][3]

Personal Protective Equipment (PPE) Protocol

Given that this compound is a potent antineoplastic compound, stringent PPE measures are mandatory to prevent dermal, ocular, and respiratory exposure.

Hand Protection:
  • Gloves : Double gloving is required. Use powder-free nitrile gloves that are ASTM D6978-05 certified for handling chemotherapy drugs.

  • Glove Change Frequency : The outer gloves should be changed immediately upon contamination or every 30-60 minutes during continuous use. The inner gloves should be removed and replaced after the outer gloves are removed.

Body Protection:
  • Gown/Lab Coat : A disposable, solid-front protective gown made of a low-permeability fabric with long sleeves and tight-fitting knit cuffs is required. Standard lab coats are not sufficient.

  • Gown Change : Gowns should be changed immediately if contaminated and at the end of each handling session.

Respiratory Protection:
  • For Handling Powders : When weighing or otherwise handling this compound powder where dust generation is possible, a NIOSH-approved N95 or higher-rated particulate respirator is required. All respirator use must be in the context of a comprehensive respiratory protection program, including fit testing.

  • For High-Risk Procedures : For procedures with a high risk of aerosol generation or for cleaning up spills, a powered air-purifying respirator (PAPR) with a HEPA filter should be used.

Eye and Face Protection:
  • Safety Glasses : ANSI Z87.1-compliant safety glasses with side shields must be worn at a minimum.

  • Face Shield : A full-face shield should be worn over safety glasses whenever there is a risk of splashes or sprays, such as during solution preparation or spill cleanup.

Operational Plan for Handling this compound

I. Pre-Handling and Preparation:
  • Designated Area : All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to ensure containment.

  • Gather Supplies : Before starting work, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are within the containment area.

  • Decontamination : The work surface within the fume hood or BSC should be decontaminated before and after each use.

II. Handling Procedures (Weighing and Solution Preparation):
  • Don PPE : Put on all required PPE in the correct order (gown, inner gloves, outer gloves, respiratory protection, eye/face protection).

  • Containment : Perform all manipulations of this compound powder within the certified chemical fume hood or BSC.

  • Weighing : Use a balance with a draft shield. Handle the powder carefully to minimize dust generation.

  • Solution Preparation : When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

III. Post-Handling Procedures:
  • Decontamination : Decontaminate all surfaces and equipment that came into contact with this compound. A suitable decontamination solution, such as 10% sodium hypochlorite followed by a rinse with sterile water, is recommended.

  • Doffing PPE : Remove PPE in a manner that prevents self-contamination. The outer gloves should be removed first, followed by the gown, face shield, safety glasses, and inner gloves. Respiratory protection should be removed last after leaving the handling area.

  • Hand Washing : Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste :

    • All disposable PPE (gloves, gowns, shoe covers), weighing papers, and other contaminated solid materials must be placed in a designated, sealed, and labeled hazardous waste container.

    • This container should be clearly marked as "Hazardous Waste: Cytotoxic Agent."

  • Liquid Waste :

    • Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container.

    • Do not dispose of liquid this compound waste down the drain.

  • Sharps Waste :

    • Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container that is specifically designated for cytotoxic waste.

  • Final Disposal :

    • All hazardous waste containers must be disposed of through your institution's environmental health and safety (EHS) office in accordance with federal, state, and local regulations.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Decontaminate Work Area (Fume Hood/BSC) gather_supplies Gather All PPE, Equipment, & Waste Bins prep_area->gather_supplies don_ppe Don Full PPE: Gown, Double Gloves, Respirator, Eye/Face Protection gather_supplies->don_ppe weigh_powder Weigh this compound Powder (Minimize Dust) don_ppe->weigh_powder Enter Containment prepare_solution Prepare Solution (Avoid Splashing) weigh_powder->prepare_solution decon_surfaces Decontaminate Surfaces & Equipment prepare_solution->decon_surfaces Complete Handling dispose_liquid Dispose of Liquid Waste in Designated Container prepare_solution->dispose_liquid dispose_sharps Dispose of Sharps in Cytotoxic Sharps Container prepare_solution->dispose_sharps doff_ppe Doff PPE in Correct Sequence decon_surfaces->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_solid Dispose of Solid Waste (PPE, etc.) in Hazardous Waste Bin doff_ppe->dispose_solid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acronycidine
Reactant of Route 2
Acronycidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.